E3330
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-5-6-7-8-9-10-11-12-15(21(24)25)13-16-14(2)17(22)19(26-3)20(27-4)18(16)23/h13H,5-12H2,1-4H3,(H,24,25)/b15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALSSIXXBDPENJ-FYWRMAATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=CC1=C(C(=O)C(=C(C1=O)OC)OC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C(=C\C1=C(C(=O)C(=C(C1=O)OC)OC)C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121926 | |
| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136164-66-4 | |
| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136164-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | E 3330 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136164664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136164-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APX-3330 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11267UI968 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
E3330: A Comprehensive Technical Guide to a Novel APE1/Ref-1 Redox Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
E3330, also known as Erenapurstat or APX3330, is a first-in-class, orally bioavailable small molecule that selectively inhibits the redox signaling function of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1). By targeting this central node in cellular stress responses, this compound has demonstrated therapeutic potential across a range of diseases, including cancer, diabetic retinopathy, and inflammatory conditions. This technical guide provides an in-depth overview of the function of this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and visualizations of the associated signaling pathways.
Core Function and Mechanism of Action
This compound's primary function is the selective inhibition of the redox activity of APE1/Ref-1. APE1/Ref-1 is a critical enzyme that, in addition to its role in DNA base excision repair, maintains a number of transcription factors in a reduced, active state. These transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Hypoxia-Inducible Factor-1α (HIF-1α), are key regulators of cellular processes involved in cancer progression, inflammation, and angiogenesis.
By binding to APE1/Ref-1, this compound prevents the reduction of these transcription factors, thereby inhibiting their ability to bind to DNA and activate the transcription of their target genes. This targeted inhibition of redox signaling disrupts multiple pathways that contribute to tumor growth, survival, and metastasis.
A significant aspect of this compound's mechanism is its inhibitory effect on Tumor Necrosis Factor-alpha (TNF-α) generation. Research has shown that this compound suppresses the transcriptional activation of the TNF-α gene by inhibiting the activation of NF-κB.[1] This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[1]
Preclinical and Clinical Data
Quantitative Preclinical Data
| Cell Line | Compound | Concentration (µM) | % Cell Growth Inhibition (relative to control) |
| Ovarian Cancer Line 1 | This compound | 10 | ~20% |
| 50 | ~50% | ||
| 100 | ~70% | ||
| Ovarian Cancer Line 2 | This compound | 10 | ~15% |
| 50 | ~45% | ||
| 100 | ~65% |
Note: The above data is representative and compiled from descriptive reports in the literature. Actual values may vary based on experimental conditions.
Clinical Trial Data
This compound (APX3330) has been evaluated in several clinical trials for various indications.
Table 1: Summary of Key Clinical Trials for this compound (APX3330)
| Trial Identifier | Phase | Indication | Key Findings |
| NCT03375086 | I | Advanced Solid Tumors | The recommended Phase 2 dose (RP2D) was established at 600 mg daily. The most frequent treatment-related adverse event was Grade 1 fatigue. A Grade 3 rash was observed at the 720 mg dose, defining the 600 mg/day dose. Six out of 19 subjects experienced disease stabilization for four or more cycles.[2] |
| ZETA-1 (NCT04692688) | II | Diabetic Retinopathy | The trial did not meet its primary endpoint of a ≥ 2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) at 24 weeks. However, it did show a statistically significant reduction in disease progression, with 0% of APX3330-treated patients having a binocular ≥ 3-step worsening of DRSS compared to 16% of placebo-treated patients (p=0.04). The treatment demonstrated a favorable safety and tolerability profile.[2][3][4][5][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Wound Healing (Scratch) Assay
This protocol is used to assess the effect of this compound on cell migration.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the wells of a plate at a density that will allow them to form a confluent monolayer after 24-48 hours.
-
Creating the "Wound": Once the cells have reached confluence, use a sterile pipette tip to create a straight "scratch" or "wound" in the monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Compound Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control to the wells.
-
Image Acquisition: Immediately capture images of the scratch in each well at time 0. Place the plate back in the incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width or area of the scratch at each time point for each treatment condition. Calculate the rate of wound closure to determine the effect of this compound on cell migration.
Signaling Pathways and Visualizations
APE1/Ref-1 Redox Signaling Inhibition by this compound
This compound's inhibition of the APE1/Ref-1 redox function leads to the downstream suppression of multiple oncogenic transcription factors.
Caption: this compound inhibits the redox function of APE1/Ref-1, preventing the activation of key transcription factors.
This compound-Mediated Suppression of TNF-α
This compound's inhibition of NF-κB activation is a key mechanism in its suppression of TNF-α production.
Caption: this compound suppresses TNF-α production by inhibiting the NF-κB signaling pathway.
Conclusion
This compound represents a promising therapeutic agent with a novel mechanism of action centered on the inhibition of the APE1/Ref-1 redox function. Its ability to modulate multiple key signaling pathways involved in cancer and other diseases has been demonstrated in both preclinical and clinical studies. The favorable safety profile observed in clinical trials further supports its continued development. This in-depth technical guide provides a comprehensive overview of the core functions of this compound, offering valuable insights for researchers, scientists, and drug development professionals working in the fields of oncology, ophthalmology, and inflammatory diseases. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. Inhibitory effect of this compound, a novel quinone derivative able to suppress tumor necrosis factor-alpha generation, on activation of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. hcplive.com [hcplive.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. modernretina.com [modernretina.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
E3330's Role in Inhibiting NF-κB Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and malignancies, making the NF-κB signaling pathway a prime target for therapeutic intervention. E3330, a novel quinone derivative, has emerged as a significant inhibitor of NF-κB activation. This technical guide provides an in-depth analysis of the mechanism by which this compound exerts its inhibitory effects, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. The primary mechanism involves the inhibition of IκBα degradation, which effectively sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional activity. This guide consolidates current research to serve as a comprehensive resource for professionals engaged in inflammation and oncology research and drug development.
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a tightly regulated signaling cascade initiated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS). In unstimulated cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by a family of inhibitory proteins, with IκBα being the most prominent.
Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation of IκBα at two critical serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p50/p65 heterodimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific κB DNA sequences in the promoter regions of target genes, activating the transcription of hundreds of genes involved in inflammation, immunity, and cell survival.[1][2][3]
This compound: Mechanism of NF-κB Inhibition
This compound, chemically known as (2E)-3-[5-(2,3-Dimethoxy-6-methyl-1,4-benzoquinoyl)]-2-nonyl-2-propenoic acid, is a novel agent that has demonstrated potent anti-inflammatory and hepatoprotective activities.[4] While also identified as an inhibitor of the APE1/Ref-1 redox function, its most direct and well-documented effect on the NF-κB pathway is the prevention of IκBα degradation.[4][5][6]
The core mechanism of this compound-mediated NF-κB inhibition involves:
-
Inhibition of IκBα Degradation : Western blot analyses have shown that in lipopolysaccharide (LPS)-stimulated monocytes, this compound prevents the degradation of the IκBα protein.[4]
-
Cytoplasmic Sequestration of NF-κB : By stabilizing IκBα, this compound ensures that the NF-κB p50/p65 heterodimer remains bound and sequestered in the cytoplasm, thereby inhibiting its activation.[4]
-
Prevention of Nuclear Translocation : Consequently, this compound leads to a decrease in the amount of activated NF-κB found in the nucleus following stimulation.[4]
-
Suppression of Reactive Oxygen Species (ROS) : It has been suggested that this compound may also suppress the production of ROS, which can act as secondary messengers in the activation of NF-κB.[4]
This multi-faceted inhibition culminates in the suppression of NF-κB-dependent gene transcription, including key pro-inflammatory cytokines.
Quantitative Analysis of this compound-Mediated Inhibition
The inhibitory effects of this compound on the NF-κB pathway have been demonstrated across various experimental systems. The following table summarizes key quantitative and qualitative findings.
| Experimental System | Stimulant | This compound Concentration | Observed Effect | Reference |
| Human Peripheral Monocytes | Lipopolysaccharide (LPS) | Dose-dependent | Decreased transcriptional activation of the TNF-α gene. | [4] |
| Human Monocytic Cell Line (THP-1 stable transformant) | LPS | Dose-dependent | Inhibited TNF-α promoter activity (measured by PLAP reporter gene). | [4] |
| Human Peripheral Monocytes | LPS | Not specified | Inhibited degradation of IκBα protein as shown by Western blot. | [4] |
| Human Peripheral Monocytes | LPS | Not specified | Decreased activated NF-κB in nuclear extracts as shown by gel retardation assay. | [4] |
| Rat & Human Monocytes, Macrophages, Kupffer Cells | LPS (1 µg/mL or 10 mg/mL) | 1-100 µM | Reduced TNF-α generation in a concentration-dependent manner. | [7] |
| Human Hepatocellular Carcinoma (JHH6 cells) | TNF-α (2000 U/ml) | 100 µM | Inhibited TNF-α-induced IL-8 mRNA expression and protein production. | [8] |
Key Experimental Protocols
Reproducing the findings related to this compound's activity requires specific and robust methodologies. Below are detailed protocols for the key experiments cited in the literature.
Western Blotting for IκBα Degradation
This protocol is used to visualize the stabilization of IκBα protein in the presence of this compound.
-
Cell Culture and Treatment : Plate cells (e.g., human peripheral monocytes) and allow them to adhere. Pre-treat cells with desired concentrations of this compound (or vehicle control) for 1-4 hours.
-
Stimulation : Induce NF-κB activation by adding a stimulant (e.g., 1 µg/mL LPS) for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation : Incubate the membrane with a primary antibody against IκBα (e.g., rabbit anti-IκBα) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A preserved IκBα band in this compound-treated, stimulated samples indicates inhibition of degradation.[4][9]
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This assay directly assesses the ability of nuclear NF-κB to bind to its DNA consensus sequence.
-
Nuclear Extraction : Following cell treatment and stimulation as described above, harvest cells and perform nuclear extraction using a commercial kit or a hypotonic buffer-based protocol to separate nuclear and cytoplasmic fractions.
-
Probe Labeling : Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin).
-
Binding Reaction : In a reaction tube, combine 5-10 µg of nuclear extract with a binding buffer (containing poly(dI-dC) to block non-specific binding) and the labeled probe.
-
Supershift (Optional) : For protein identification, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to a parallel reaction. This will cause a "supershift" of the protein-DNA complex to a higher molecular weight.
-
Native Gel Electrophoresis : Incubate the reactions on ice. Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis at 4°C.
-
Detection : Dry the gel and expose it to X-ray film (for radioactive probes) or perform a chemiluminescent detection procedure (for biotinylated probes). A reduction in the shifted band in this compound-treated samples indicates decreased NF-κB DNA binding activity.[4][10][11]
Reporter Gene Assay for NF-κB Transcriptional Activity
This assay quantifies the functional outcome of NF-κB activation: gene transcription.
-
Plasmid Transfection : Co-transfect cells (e.g., HEK293T or a relevant cell line) with two plasmids:
-
Cell Treatment : After 24 hours, pre-treat the transfected cells with various concentrations of this compound.
-
Stimulation : After the pre-treatment period, add the NF-κB stimulus (e.g., TNF-α) and incubate for an appropriate time (e.g., 6-24 hours).
-
Cell Lysis and Assay : Lyse the cells using a passive lysis buffer. Measure the activity of both reporters using a luminometer and the appropriate substrates (e.g., luciferin for firefly luciferase, coelenterazine for Renilla luciferase).[14][15]
-
Data Analysis : Normalize the primary reporter signal (NF-κB activity) to the control reporter signal. A dose-dependent decrease in the normalized signal in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.[4]
Therapeutic Implications and Conclusion
The inhibition of the NF-κB pathway by this compound has significant therapeutic potential. By suppressing the transcription of key inflammatory mediators like TNF-α, IL-6, and IL-8, this compound acts as a potent anti-inflammatory agent.[4][8] This mechanism is relevant for treating chronic inflammatory conditions where NF-κB is constitutively active.
Furthermore, in oncology, NF-κB is a critical survival factor for cancer cells, promoting proliferation and resistance to apoptosis. Research has shown that by inhibiting NF-κB, this compound can sensitize human hepatocellular carcinoma cells to TNF-family-induced apoptosis. This suggests a role for this compound as an adjunct therapy to overcome chemoresistance and enhance the efficacy of existing cancer treatments.[1][16]
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Inhibitory effect of this compound, a novel quinone derivative able to suppress tumor necrosis factor-alpha generation, on activation of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Functional analysis of novel analogues of this compound that block the redox signaling activity of the multifunctional AP endonuclease/redox signaling enzyme APE1/Ref-1. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Suppressive effects of this compound, a novel quinone derivative, on tumor necrosis factor-alpha generation from monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 13. NF-κB luciferase reporter assay [bio-protocol.org]
- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. mdpi.com [mdpi.com]
E3330 and its Impact on HIF-1α Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, or hypoxia. Its signaling pathway plays a critical role in various physiological and pathological processes, including angiogenesis, cell metabolism, and cancer progression. The stability and transcriptional activity of HIF-1α are tightly regulated. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic environments, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of a multitude of target genes.
E3330 is a small molecule inhibitor that has been shown to modulate HIF-1α signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers in their investigation of this compound and its effects on the HIF-1α pathway.
Mechanism of Action: Inhibition of APE1/Ref-1 Redox Function
This compound does not directly target HIF-1α. Instead, its effects are mediated through the inhibition of AP endonuclease 1/redox effector factor 1 (APE1/Ref-1). APE1/Ref-1 is a multifunctional protein with a crucial role in both DNA base excision repair and the redox regulation of several transcription factors, including HIF-1α.
The redox activity of APE1/Ref-1 is critical for maintaining specific cysteine residues within the DNA-binding domains of its target transcription factors in a reduced state, which is essential for their DNA-binding activity. The key cysteine residue in APE1/Ref-1 responsible for this redox function is Cysteine 65 (Cys65), with Cys93 and Cys99 also playing a role.
This compound inhibits the redox function of APE1/Ref-1. By doing so, it prevents the reduction of critical cysteine residues in HIF-1α, thereby impairing its ability to bind to the hypoxia-responsive elements (HREs) in the promoter regions of its target genes. This leads to a downstream suppression of the hypoxic transcriptional response.
Interestingly, studies suggest that this compound binds to a region of APE1/Ref-1 that is distant from the Cys65 residue, within the DNA repair active site. This indicates an allosteric mechanism of inhibition, where this compound binding induces a conformational change in APE1/Ref-1 that impairs its redox signaling capabilities without directly interacting with the redox-active cysteine. Some evidence also suggests that at higher concentrations, this compound may also inhibit the DNA repair function of APE1/Ref-1.
Quantitative Data on the Effects of this compound
The inhibitory effect of this compound on HIF-1α signaling has been quantified through various in vitro assays. The following tables summarize the available quantitative data.
| Assay | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Electrophoretic Mobility Shift Assay (EMSA) | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM this compound for 2 hours, followed by 3 hours of hypoxia (1% O2) | Inhibition of HIF-1α binding to an HRE-containing oligonucleotide probe. | [1] |
| Target Gene | Cell Line | This compound Concentration | Effect on mRNA Expression |
| Vascular Endothelial Growth Factor (VEGF) | Pancreatic Cancer Cells | Dose-dependent | Reduction in VEGF mRNA levels under hypoxic conditions. |
| Glucose Transporter 1 (GLUT1) | Pancreatic Cancer Cells | Dose-dependent | Reduction in GLUT1 mRNA levels under hypoxic conditions. |
Note: Specific IC50 values for the inhibition of HIF-1α DNA binding by this compound are not consistently reported in the literature. The available data indicates a dose-dependent inhibitory effect, with significant inhibition observed in the low micromolar range.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on HIF-1α signaling.
Electrophoretic Mobility Shift Assay (EMSA) for HIF-1α DNA Binding
This assay is used to qualitatively and semi-quantitatively assess the ability of HIF-1α to bind to its DNA consensus sequence (HRE) and the inhibitory effect of this compound on this interaction.
a. Preparation of Nuclear Extracts:
-
Culture cells to 80-90% confluency.
-
Treat cells with desired concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2) for 3-6 hours.
-
Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously for 10 seconds.
-
Centrifuge at 12,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytoplasmic extract) and resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the nuclear proteins. Determine protein concentration using a standard method (e.g., Bradford assay).
b. Binding Reaction:
-
In a microcentrifuge tube, combine the following:
-
Nuclear extract (5-10 µg)
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) (a non-specific DNA competitor)
-
Desired concentration of this compound or vehicle control.
-
-
Incubate on ice for 15 minutes.
-
Add a labeled double-stranded oligonucleotide probe containing the HRE consensus sequence (e.g., labeled with biotin or a radioactive isotope).
-
Incubate at room temperature for 20-30 minutes.
c. Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6%).
-
Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at a constant voltage.
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes).
Luciferase Reporter Assay for HIF-1α Transcriptional Activity
This assay measures the transcriptional activity of HIF-1α by using a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs.
a. Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene driven by an HRE-containing promoter.
-
A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., SV40 or CMV) to normalize for transfection efficiency.
-
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to recover for 24 hours.
b. Treatment and Hypoxia Induction:
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration.
-
Induce hypoxia for 4-16 hours.
c. Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Quantitative Real-Time PCR (qPCR) for HIF-1α Target Gene Expression
This method is used to quantify the changes in mRNA levels of HIF-1α target genes, such as VEGF and GLUT1, in response to this compound treatment.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound and induce hypoxia as described previously.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
b. qPCR Reaction:
-
Prepare a qPCR reaction mixture containing:
-
cDNA template
-
Forward and reverse primers for the target gene (e.g., VEGF, GLUT1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
A suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits APE1/Ref-1, preventing HIF-1α activation.
Experimental Workflow: EMSA
Caption: Workflow for analyzing HIF-1α DNA binding via EMSA.
Logical Relationship: this compound's Mechanism of Action
Caption: this compound disrupts the APE1/Ref-1-HIF-1α signaling cascade.
References
The Cellular Journey of E3330: An In-Depth Technical Guide to Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3330, now more commonly known as APX3330, is a novel small molecule inhibitor targeting the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1). By modulating the redox signaling activity of APE1/Ref-1, APX3330 has emerged as a promising therapeutic agent in various diseases, including cancer and diabetic retinopathy. Understanding the cellular uptake and subsequent intracellular distribution of APX3330 is paramount for optimizing its therapeutic efficacy and developing next-generation inhibitors. This technical guide provides a comprehensive overview of the methodologies used to study the cellular pharmacokinetics of APX3330, summarizes the current understanding of its mechanism of action, and presents detailed experimental protocols for its investigation.
Cellular Uptake and Distribution of APX3330
While specific quantitative data on the intracellular concentration and subcellular localization of APX3330 are not extensively published, its known mechanism of action on the nuclear protein APE1/Ref-1 necessitates its entry into the cell and subsequent translocation to the nucleus. The lipophilic nature of APX3330 suggests that it likely crosses the cell membrane via passive diffusion.
Quantitative Data
Published research has established effective in vitro concentrations of APX3330 for observing biological activity, which indirectly informs on its cellular uptake.
| Cell Type | Effective Concentration (in vitro) | Observed Effect |
| Retinal Vascular Endothelial Cells (RVECs) | 1–10 µM | Inhibition of proliferation, migration, and tube formation |
| Pancreatic Ductal Adenocarcinoma (PDAC) Cells | Not specified | Implied intracellular activity based on pH studies |
Note: The table above reflects concentrations that elicit a biological response and does not represent direct measurements of intracellular APX3330 levels.
Experimental Protocols
The following sections detail the methodologies for investigating the cellular uptake, distribution, and effects of APX3330.
Protocol 1: Quantification of Intracellular APX3330 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the quantification of APX3330 in cell lysates.
1. Cell Culture and Treatment:
-
Plate cells of interest (e.g., cancer cell lines, endothelial cells) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of APX3330 (e.g., 1, 5, 10 µM) for desired time points (e.g., 1, 4, 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of the lysate using a BCA protein assay.
3. Sample Preparation for LC-MS/MS:
-
To an aliquot of the cell lysate (e.g., 100 µg of protein), add an internal standard (a structurally similar molecule to APX3330 not present in the sample).
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific parent and daughter ion transitions for APX3330 and the internal standard.
-
Generate a standard curve using known concentrations of APX3330 to quantify the amount in the cell lysates.
Protocol 2: Subcellular Fractionation for APX3330 Distribution Analysis
This protocol describes the separation of cellular components to determine the localization of APX3330.
1. Cell Treatment and Harvesting:
-
Treat a large number of cells (e.g., 1-5 x 10^7) with APX3330.
-
Harvest the cells by scraping and wash them with ice-cold PBS.
2. Homogenization and Fractionation:
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet with buffer and lyse it using a nuclear extraction buffer.
-
Further, fractionate the cytoplasmic fraction by ultracentrifugation to isolate mitochondria, microsomes, and the cytosolic fraction.
3. Analysis of Fractions:
-
Extract APX3330 from each subcellular fraction using the protein precipitation method described in Protocol 1.
-
Quantify APX3330 in each fraction using LC-MS/MS.
-
Perform Western blot analysis on each fraction using marker proteins for the nucleus (e.g., Histone H3), cytoplasm (e.g., GAPDH), and mitochondria (e.g., COX IV) to assess the purity of the fractions.
Protocol 3: Western Blot for Phospho-STAT3 (Tyr705) Inhibition by APX3330
This protocol details the investigation of APX3330's effect on a downstream target in the APE1/Ref-1 signaling pathway.
1. Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with APX3330 for a specified time.
-
Stimulate the cells with a known activator of the STAT3 pathway (e.g., IL-6) for a short period (e.g., 15-30 minutes).
2. Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration as described in Protocol 1.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key aspects of this compound's mechanism and the experimental approaches to its study.
Caption: Signaling pathway of this compound (APX3330) inhibiting APE1/Ref-1.
E3330 (APX3330): A Redox-Specific Inhibitor of APE1/Ref-1 and its Impact on the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and therapeutic resistance. E3330, also known as APX3330, is a first-in-class small molecule inhibitor that selectively targets the redox signaling function of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1). By modulating the activity of key transcription factors, this compound disrupts critical processes within the TME, including angiogenesis, inflammation, and cancer cell proliferation and migration. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its multifaceted impact on the tumor microenvironment, supported by available preclinical data and detailed experimental insights.
Core Mechanism of Action: Inhibition of APE1/Ref-1 Redox Function
APE1/Ref-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA damage. However, it also possesses a distinct redox function that is crucial for the activation of numerous transcription factors involved in cancer pathogenesis. This compound specifically inhibits this redox activity without affecting the DNA repair function of APE1/Ref-1. This targeted inhibition is central to its anti-cancer effects within the tumor microenvironment.
The primary mechanism involves the downstream inhibition of key transcription factors that are dependent on APE1/Ref-1 for their activity. These include:
-
Hypoxia-Inducible Factor-1α (HIF-1α): A master regulator of the cellular response to hypoxia, driving angiogenesis and metabolic adaptation of tumor cells.
-
Nuclear Factor-kappa B (NF-κB): A key regulator of inflammation, cell survival, and immune responses.
-
Signal Transducer and Activator of Transcription 3 (STAT3): Involved in cell proliferation, survival, and immune evasion.
By inhibiting the redox function of APE1/Ref-1, this compound prevents the reduction of critical cysteine residues in these transcription factors, thereby impairing their ability to bind to DNA and activate their target genes.
Impact on Angiogenesis
Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has demonstrated potent anti-angiogenic properties in preclinical models, primarily through the inhibition of the HIF-1α pathway.
Quantitative Data
While specific quantitative data from preclinical studies on this compound's anti-angiogenic effects are not extensively published in a tabular format, studies have consistently shown a significant reduction in microvessel density and inhibition of endothelial tube formation in the presence of the compound.
| Parameter | Effect of this compound | Relevant Pathway | Reference |
| Microvessel Density | Decreased | HIF-1α, VEGF | [1] |
| Endothelial Tube Formation | Inhibited | HIF-1α, STAT3 | [1][2] |
Experimental Protocols
Endothelial Tube Formation Assay:
-
Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C for 30 minutes.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated plates.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control.
-
Incubation: Plates are incubated at 37°C for 6-12 hours to allow for tube formation.
-
Analysis: Tube formation is visualized by microscopy and quantified by measuring the total tube length and the number of branch points.
References
Early Research Findings on Erenapurstat (E3330): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erenapurstat (also known as E3330) is a novel small-molecule inhibitor targeting the redox signaling function of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1). APE1/Ref-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA damage. However, its redox function is implicated in the activation of numerous transcription factors that drive cancer progression, inflammation, and angiogenesis. By selectively inhibiting the redox activity of APE1/Ref-1 without affecting its DNA repair function, Erenapurstat presents a targeted therapeutic strategy for various cancers. This document provides a comprehensive summary of early preclinical research findings on Erenapurstat, focusing on its mechanism of action, anti-cancer activity, and available pharmacological data.
Core Mechanism of Action: Inhibition of APE1/Ref-1 Redox Function
Erenapurstat selectively inhibits the redox activity of APE1/Ref-1.[1] This function of APE1/Ref-1 is crucial for maintaining a reduced state of cysteine residues in the DNA-binding domains of several transcription factors, which is a prerequisite for their binding to DNA and subsequent transcriptional activation. Key transcription factors regulated by APE1/Ref-1's redox activity include Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Hypoxia-Inducible Factor-1α (HIF-1α).[2] These transcription factors are pivotal in cancer cell survival, proliferation, angiogenesis, and metastasis. By inhibiting the redox function of APE1/Ref-1, Erenapurstat effectively blocks the activation of these downstream pathways, leading to its anti-tumor effects.[1][2]
Signaling Pathway
Caption: Mechanism of action of Erenapurstat.
Quantitative Data from Preclinical Studies
The following tables summarize the available quantitative data from early preclinical studies of Erenapurstat in various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of Erenapurstat (this compound)
| Cell Line | Cancer Type | Endpoint | Value | Reference |
| PaCa-2 | Pancreatic Cancer | ED50 (Growth Rate) | 135 µM | [2] |
| Panc-1 | Pancreatic Cancer | ED50 (Growth Rate) | 87 µM | [2] |
| Panc-1 | Pancreatic Cancer | IC50 (NF-κB Activity) | ~67.5 µM | [2] |
| Panc-1 | Pancreatic Cancer | IC50 (HIF-1α Activity) | ~67.5 µM | [2] |
| Panc-1 | Pancreatic Cancer | IC50 (AP-1 Activity) | ~15 µM | [2] |
Table 2: In Vivo Efficacy of Erenapurstat (this compound)
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Pancreatic Cancer Xenograft (Mice) | Pancreatic Cancer | Not specified in available abstracts | Significant tumor growth inhibition. | [2] |
| Nude Mice Xenograft | Various Cancers | Not specified in available abstracts | Decreased tumor cell growth rate and downregulation of APE1 target genes. | [1] |
Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability from these studies are not publicly available. However, pharmacokinetic studies in mice with pancreatic cancer xenografts have shown that Erenapurstat can achieve blood concentrations greater than 10 µM and is detectable in tumor tissue.[2]
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not fully available in the public domain. The following are high-level descriptions of the methodologies used based on the available literature.
Cell Viability and Proliferation Assays
-
Trypan Blue Exclusion Assay: Pancreatic cancer cells (PaCa-2 and Panc-1) were treated with varying concentrations of Erenapurstat. Cell viability was assessed by staining with trypan blue, which is excluded by live cells. The concentration at which a 50% reduction in the effective growth rate (ED50) was observed was calculated.[2]
-
xCELLigence System: The proliferation and survival of pancreatic cancer cells were monitored in real-time using the xCELLigence DP system, which measures changes in electrical impedance as cells adhere and proliferate on microelectrodes.[2]
Transcription Factor Activity Assays
-
Luciferase-Based Reporter Assays: To determine the effect of Erenapurstat on the activity of NF-κB, HIF-1α, and AP-1, pancreatic cancer cells were transfected with reporter plasmids containing luciferase genes under the control of promoters with binding sites for these transcription factors. Following treatment with Erenapurstat, luciferase activity was measured to quantify the inhibition of transcription factor activity.[2]
In Vivo Xenograft Studies
-
Animal Model: Nude mice were used for xenograft studies.
-
Tumor Implantation: Human pancreatic cancer cells (or other cancer cell lines) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with Erenapurstat (dosing regimen not specified).
-
Endpoint: Tumor growth was monitored over time, and at the end of the study, tumors were excised and analyzed for biomarkers.[1][2]
Experimental Workflow for In Vivo Studies
Caption: Generalized workflow for preclinical xenograft studies.
Clinical Development
As of the latest available information, there are no publicly registered clinical trials for Erenapurstat (this compound). The research remains in the preclinical stage of development.
Conclusion
Early preclinical data suggest that Erenapurstat (this compound) is a promising therapeutic agent that selectively targets the redox function of APE1/Ref-1. Its ability to inhibit key pro-tumorigenic transcription factors like NF-κB, AP-1, and HIF-1α translates to anti-proliferative and anti-tumor effects in various cancer models, particularly pancreatic cancer. While the available quantitative data is limited, the initial findings on its in vivo activity and tumor penetration are encouraging. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to explore its potential in a clinical setting.
References
Methodological & Application
E3330 Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3330 is a small molecule inhibitor that selectively targets the redox signaling function of the Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1).[1] APE1/Ref-1 is a multifunctional protein with a critical role in both DNA base excision repair and the redox regulation of numerous transcription factors.[1][2][3] this compound specifically inhibits the redox activity of APE1/Ref-1, without affecting its DNA repair function. This targeted inhibition prevents the reduction and subsequent activation of key transcription factors involved in cancer progression, including Nuclear Factor-kappa B (NF-κB), Hypoxia-Inducible Factor-1α (HIF-1α), Activator Protein-1 (AP-1), and Signal Transducer and Activator of Transcription 3 (STAT3).[4] By blocking these pathways, this compound has demonstrated potential as an anti-cancer agent, inhibiting cell proliferation, migration, and angiogenesis.
These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of APE1/Ref-1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |
| This compound | Pancreatic Cancer Cells | Not Specified | ~50 µM | [5] |
| APX2009 | MDA-MB-231 (Breast Cancer) | Proliferation | 71 µM | [6] |
| APX2009 | MCF-7 (Breast Cancer) | Proliferation | 76 µM | [6] |
| AJAY-4 | T98G (Glioblastoma) | Clonogenic | 190 nM (GI50) | [7] |
| AR03 | SF767 (Glioblastoma) | Not Specified | < 10 µM | [8] |
Signaling Pathway
The following diagram illustrates the APE1/Ref-1 redox signaling pathway and the inhibitory action of this compound.
Caption: APE1/Ref-1 redox signaling pathway and this compound's inhibitory mechanism.
Experimental Workflows
The following diagram outlines the general workflow for evaluating the in vitro effects of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium (with DMSO vehicle) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
NF-κB Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB in response to this compound treatment.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter vector
-
Complete cell culture medium
-
This compound
-
Inducing agent (e.g., TNF-α)
-
Luciferase Assay System (e.g., Promega)
-
Lysis buffer
-
96-well opaque white microplates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed the transfected cells in a 96-well opaque white plate at an appropriate density.
-
Allow cells to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α) and incubate for an additional period (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add 20-50 µL of lysis buffer to each well and incubate for 15-30 minutes at room temperature with gentle shaking.[10]
-
-
Luciferase Activity Measurement:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add an equal volume of the luciferase assay reagent to each well containing the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration in each lysate.
-
Express the results as a percentage of the activity observed in the stimulated, vehicle-treated control.
-
HIF-1α DNA-Binding Activity Assay (ELISA)
This assay quantifies the amount of active HIF-1α in nuclear extracts that can bind to its specific DNA consensus sequence.
Materials:
-
Nuclear Extraction Kit
-
HIF-1α Transcription Factor Assay Kit (e.g., Abcam, Cayman Chemical)
-
This compound
-
Hypoxia-inducing agent (e.g., CoCl2) or hypoxic chamber
-
Microplate reader
Protocol:
-
Cell Treatment and Nuclear Extract Preparation:
-
Culture cells and treat with this compound under normoxic or hypoxic conditions for the desired duration.
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
-
ELISA Procedure:
-
Follow the protocol provided with the HIF-1α ELISA kit. This typically involves:
-
Adding the nuclear extracts to a 96-well plate pre-coated with the HIF-1α response element oligonucleotide.
-
Incubating to allow HIF-1α to bind to the DNA.
-
Washing away unbound proteins.
-
Adding a primary antibody specific for HIF-1α.
-
Adding a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Adding a chromogenic substrate and stopping the reaction.
-
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Quantify the amount of HIF-1α DNA-binding activity based on the absorbance values, often by comparison to a standard curve.
-
Express the results as a percentage of the activity in the hypoxic, vehicle-treated control.
-
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit cancer cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cancer cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Crystal Violet solution
-
Cotton swabs
Protocol:
-
Cell Preparation and Seeding:
-
Starve the cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound.
-
Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Seed 1 x 10^5 cells in 200 µL of the this compound-containing serum-free medium into the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 12-48 hours), depending on the cell type.
-
-
Removal of Non-migrated Cells:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
-
Staining and Visualization:
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde).
-
Stain the cells with Crystal Violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.
-
References
- 1. APE1/Ref-1 as an emerging therapeutic target for various human diseases: phytochemical modulation of its functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The inhibitor of the redox activity of APE1/REF-1, APX2009, reduces the malignant phenotype of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and activity of AP endonuclease-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Guide for Using E3330 in Cell Culture Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
E3330 is a small-molecule inhibitor that specifically targets the redox function of the apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1). APE1 is a multifunctional protein involved in DNA repair and the regulation of various transcription factors. By inhibiting the redox activity of APE1, this compound has demonstrated significant anti-cancer properties, including the inhibition of cell growth and migration in various cancer cell lines. These effects are mediated through the promotion of reactive oxygen species (ROS) and the suppression of key signaling pathways, such as those regulated by hypoxia-inducible factor-1α (HIF-1α) and nuclear factor-kappa B (NF-κB).[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in cell culture assays.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| PANC-1 | Pancreatic Cancer | ~25 | 72 | MTT Assay |
| XPA1 | Pancreatic Cancer | ~30 | 72 | MTT Assay |
| Hey-C2 | Ovarian Cancer | 80 | 24 | Luciferase Reporter Assay (NF-κB) |
| SKOV-3X | Ovarian Cancer | 80 | 24 | Luciferase Reporter Assay (NF-κB) |
| MDA-MB-231 | Breast Cancer | Not specified, effective at 50 µM | Not specified | Wound Healing Assay |
| H1975 | Non-Small Cell Lung Cancer | Cytotoxic above 30 µM | Not specified | Crystal Violet/MTS Assay |
| U937 | Monocytic Leukemia | Not significantly cytotoxic up to 100 µM | 24 | Not specified |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Line | Concentration (µM) | Observed Effect |
| Inhibition of HIF-1α DNA binding | PANC-1 | >20 | Dramatic inhibition |
| Inhibition of cell migration | Pancreatic Cancer Cells | Not specified | Inhibition of chemokine-induced migration |
| Inhibition of cell migration | MDA-MB-231 (Breast Cancer) | 50 | Significant reduction in collective cell migration |
| Decreased chemoinvasion (with docetaxel) | MDA-MB-231 (Breast Cancer) | Not specified | Decreased invasion |
| Decreased colony formation (with docetaxel) | MDA-MB-231 (Breast Cancer) | Not specified | Decreased colony formation |
| Inhibition of IL-8 Production | Hepatic Cancer Cells | Not specified | Prevention of TNF-α induced IL-8 expression |
Signaling Pathways
This compound exerts its effects by modulating key signaling pathways involved in cancer progression. The following diagrams illustrate the mechanism of action of this compound.
Caption: Mechanism of this compound action on APE1/Ref-1 signaling.
Caption: General experimental workflow for this compound cell culture assays.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and incubate for at least 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch (wound) through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
This compound Treatment: Replace the PBS with a fresh complete medium containing the desired concentration of this compound (e.g., 50 µM for MDA-MB-231 cells) or a vehicle control. It is recommended to use a low-serum medium to minimize cell proliferation.
-
Image Acquisition: Immediately after treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Imaging: Incubate the plate at 37°C in a 5% CO₂ incubator and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
-
Colony Staining: After the incubation period, wash the wells with PBS. Fix the colonies with methanol for 15 minutes. Stain the fixed colonies with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the intracellular ROS levels induced by this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Black, clear-bottom 96-well plates
-
This compound stock solution
-
ROS-sensitive fluorescent probe (e.g., DCFDA/H2DCFDA)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or a vehicle control for a specified period (e.g., 1-4 hours).
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add the ROS-sensitive fluorescent probe (e.g., 10 µM DCFDA) diluted in serum-free medium and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS or a suitable buffer to the wells. Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).
-
Data Analysis: Normalize the fluorescence intensity of the this compound-treated cells to that of the control cells to determine the fold increase in ROS production.
Conclusion
This compound is a valuable tool for studying the role of APE1/Ref-1 redox signaling in cancer biology. The protocols provided in this guide offer a framework for investigating the cellular effects of this compound. Researchers should optimize the experimental conditions, including cell type, this compound concentration, and incubation time, for their specific research questions. The provided data and diagrams serve as a reference for designing and interpreting experiments with this promising anti-cancer agent.
References
- 1. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APE1/Ref-1 Role in Inflammation and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new APE1/Ref-1-dependent pathway leading to reduction of NF-κB and AP-1, and activation of their DNA-binding activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for E3330 in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of E3330, a selective inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1/Ref-1) redox function, for the treatment of various cancer cell lines. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's anticancer effects.
Introduction
This compound is a small-molecule inhibitor that specifically targets the redox signaling activity of APE1/Ref-1, a multifunctional protein often overexpressed in cancerous tissues.[1][2] APE1/Ref-1 plays a crucial role in both DNA base excision repair and the redox regulation of numerous transcription factors involved in cancer cell proliferation, survival, angiogenesis, and drug resistance.[1][3] this compound inhibits the redox function of APE1/Ref-1 without affecting its DNA repair capabilities.[1][4] This inhibition leads to the downstream suppression of oncogenic transcription factors such as NF-κB, AP-1, HIF-1α, and STAT3, ultimately impeding cancer cell growth and migration.[1][5]
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of the redox activity of APE1/Ref-1.[4] This leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress.[2][5] The elevated oxidative stress can lead to the oxidation and inactivation of key signaling proteins that promote cancer cell proliferation, such as SHP-2.[2][5] By blocking the APE1/Ref-1 redox function, this compound effectively disrupts multiple signaling pathways that are critical for tumor progression and survival.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound on various cancer cell lines as reported in the literature.
Table 1: this compound Concentrations for Growth Inhibition
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time | Effect | Reference |
| PANC1 | Pancreatic | 1 - 30 | 48 h | Significant reduction in cell growth | [5] |
| PK9 | Pancreatic | Not specified | 48 h | Reduction in cell viability | [5] |
| BxPC3 | Pancreatic | Not specified | 48 h | Reduction in cell viability | [5] |
| MDA-MB-231 | Breast | 50 | Not specified | Inhibition of collective cell migration | [3] |
| H1975 | Non-Small Cell Lung | 5 - 50 | 72 h | Decreased cell viability (approx. 30-45% at 50 µM) | |
| SKOV-3X | Ovarian | IC50 = 80 | Not specified | Inhibition of NF-κB activation | [4] |
Table 2: IC50 Values of this compound and its Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| This compound | SKOV-3X | Ovarian | 80 | NF-κB Transactivation | [4] |
| RN8-51 | SKOV-3X | Ovarian | 27 | NF-κB Transactivation | [4] |
| RN10-52 | SKOV-3X | Ovarian | 12 | NF-κB Transactivation | [4] |
| RN7-60 | SKOV-3X | Ovarian | 25 | NF-κB Transactivation | [4] |
Experimental Protocols
Cell Culture
Standard cell culture techniques should be employed for the maintenance of cancer cell lines. Specific media and conditions may vary depending on the cell line.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on pancreatic cancer cell lines.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 30 µM) and a vehicle control (e.g., ethanol).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis
This protocol is based on the analysis of PANC1 cells treated with this compound.[5]
-
Cell Seeding and Treatment: Seed PANC1 cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound (e.g., 10, 20, 30 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in chilled 70% methanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL), RNase A (20 µg/mL), and 0.1% NP-40.
-
Flow Cytometry: Analyze the cell cycle distribution immediately using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is a general procedure for detecting apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or other compounds for the specified duration (e.g., 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Measurement of Intracellular ROS
This protocol was used to measure ROS levels in PANC1 cells.[5]
-
Cell Treatment: Treat PANC1 cells with this compound at the desired concentrations.
-
Probe Loading: Incubate the cells with dihydrorhodamine 123 (DHR123) probe.
-
Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer. An increase in rhodamine 123 fluorescence indicates an increase in intracellular ROS.
Wound Healing Assay for Cell Migration
This assay is used to assess collective cell migration.[3]
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration.
Conclusion
This compound presents a promising therapeutic strategy by targeting the redox function of APE1/Ref-1 in cancer cells. The provided data and protocols offer a solid foundation for researchers to explore the anticancer properties of this compound in various cancer models. Further investigation into the synergistic effects of this compound with conventional chemotherapeutics is also a valuable area of research.[3]
References
- 1. Facebook [cancer.gov]
- 2. Small-molecule inhibitor of the AP endonuclease 1/REF-1 this compound inhibits pancreatic cancer cell growth and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Analysis of Novel Analogues of this compound That Block the Redox Signaling Activity of the Multifunctional AP Endonuclease/Redox Signaling Enzyme APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitor of the AP endonuclease 1/REF-1 this compound inhibits pancreatic cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
Preparing a 10 mM Stock Solution of E3330 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a 10 mM stock solution of E3330, a potent and selective inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1/Ref-1) redox signaling. Adherence to this protocol will ensure the accuracy and reproducibility of experimental results.
Introduction
This compound, also known as Erenapurstat or APX3330, is a small molecule inhibitor that specifically targets the redox signaling function of the APE1/Ref-1 protein.[1] APE1/Ref-1 is a multifunctional protein involved in DNA base excision repair and the redox regulation of numerous transcription factors critical for cancer cell proliferation, angiogenesis, and inflammation, such as NF-κB, AP-1, and HIF-1α.[2][3][4][5] By inhibiting the redox activity of APE1/Ref-1, this compound can effectively block these downstream signaling pathways, making it a valuable tool in cancer research and drug development.[1][2]
This application note provides a standardized procedure for preparing a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Weight | 378.46 g/mol [6] |
| Appearance | Red to orange powder[6] |
| Solubility in DMSO | > 20 mg/mL[6] |
| Recommended Stock Conc. | 10 mM |
| Storage of Solid | 2-8°C[6] |
| Storage of Stock Solution | -20°C (up to 1 year) or -80°C (up to 2 years) |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weigh this compound Powder: Tare a clean, dry microcentrifuge tube on the analytical balance. Carefully weigh out 3.78 mg of this compound powder into the tared tube.
-
Calculation: To prepare a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 1 mL x 378.46 g/mol = 3.7846 mg
-
-
-
Add DMSO: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. The solution should be clear with no visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
Visualizations
This compound Stock Solution Preparation Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a 10 mM this compound stock solution.
This compound Mechanism of Action: Inhibition of APE1/Ref-1 Signaling
This diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits APE1/Ref-1 redox activation of transcription factors.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Analysis of Novel Analogues of this compound That Block the Redox Signaling Activity of the Multifunctional AP Endonuclease/Redox Signaling Enzyme APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E 3330 CAS#: 136164-66-4 [amp.chemicalbook.com]
Application Notes and Protocols: The Use of Compound E3330 in Wound-Healing and Migration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process crucial for tissue development, immune response, and wound healing.[1] The dysregulation of cell migration is a key factor in pathological conditions such as cancer metastasis. In vitro wound-healing and migration assays are essential tools for studying the effects of novel therapeutic compounds on cell motility.[2] This document provides detailed protocols for utilizing Compound E3330 in two standard in vitro assays: the wound-healing (scratch) assay and the Transwell migration assay.
Compound this compound is a novel small molecule inhibitor of the transcriptional co-activators YAP and TAZ. YAP and TAZ are the primary downstream effectors of the Hippo signaling pathway, which plays a critical role in regulating cell proliferation, and migration.[3][4][5][6] By inhibiting YAP/TAZ, this compound is hypothesized to modulate the expression of genes involved in cell motility and the epithelial-mesenchymal transition (EMT), a key process in cell migration and invasion.[7][8][9]
These application notes will guide researchers in designing and executing experiments to investigate the dose-dependent effects of this compound on the migratory capabilities of various cell types.
Data Presentation: Quantitative Summary of Experimental Parameters
The following tables provide a summary of key quantitative parameters for the wound-healing and Transwell migration assays when using Compound this compound. These values should be optimized for specific cell lines and experimental conditions.
Table 1: Wound-Healing (Scratch) Assay Parameters
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | Achieve 90-100% confluence in 24-48h | Optimization for each cell line is critical. |
| Compound this compound Concentration | 0.1 - 10 µM (example range) | Perform a dose-response curve to determine the optimal concentration. |
| Incubation Time | 0 - 48 hours | Dependent on the migration rate of the cell line. |
| Imaging Frequency | Every 2-6 hours | More frequent imaging provides a more detailed migration profile. |
| Wound Width | 300 - 500 µm | A consistent wound width is crucial for reproducible results. |
Table 2: Transwell Migration Assay Parameters
| Parameter | Recommended Range | Notes |
| Transwell Pore Size | 3 - 8 µm | Pore size should be smaller than the cell diameter to prevent passive diffusion. |
| Cell Seeding Density | 1 x 10^5 - 5 x 10^5 cells/insert | Optimize for each cell line to avoid overcrowding. |
| Compound this compound Concentration | 0.1 - 10 µM (example range) | Test a range of concentrations in both the upper and lower chambers. |
| Chemoattractant | 5-10% Fetal Bovine Serum (FBS) | The chemoattractant gradient drives cell migration. |
| Incubation Time | 4 - 24 hours | Dependent on the migratory capacity of the cells. |
Experimental Protocols
In Vitro Wound-Healing (Scratch) Assay
This assay measures collective cell migration.[2][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Compound this compound stock solution
-
6- or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a cell-scratching instrument
-
Microscope with a camera and live-cell imaging capabilities (optional)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This minimizes cell proliferation, which can confound migration results.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[10]
-
Washing: Gently wash the wells with serum-free medium or PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of Compound this compound or a vehicle control to the respective wells.
-
Imaging (Time 0): Immediately capture images of the scratch in each well. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Acquire images of the wounds at regular intervals (e.g., every 4-6 hours) for up to 48 hours, or until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic response of individual cells.[11][12][13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Compound this compound stock solution
-
Transwell inserts (appropriate pore size for the cell type)
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluence, then harvest and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.
-
Treatment Application: Add various concentrations of Compound this compound or a vehicle control to the medium in both the upper and lower chambers, as per the experimental design.
-
Cell Seeding: Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-24 hours.
-
Removal of Non-Migrated Cells: Carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[12]
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-15 minutes.
-
Staining: Stain the fixed cells with a solution like Crystal Violet for 10-20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to dry completely. Image the stained cells using a microscope and count the number of migrated cells in several random fields of view.
Mandatory Visualizations
Experimental Workflow: Wound-Healing Assay
Caption: Workflow for the in vitro wound-healing (scratch) assay.
Signaling Pathway: Hippo-YAP/TAZ Pathway in Cell Migration
References
- 1. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of signaling pathways regulating YAP/TAZ activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. clyte.tech [clyte.tech]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Notes and Protocols for Transactivation Assays Using E3330
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing E3330, a potent small-molecule inhibitor of the apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1), in transactivation assays. APE1/Ref-1 is a critical multifunctional protein involved in DNA base excision repair and the redox regulation of numerous transcription factors. By inhibiting the redox function of APE1/Ref-1, this compound can modulate the transcriptional activity of key signaling pathways implicated in cancer and other diseases. These pathways are often governed by transcription factors such as Hypoxia-Inducible Factor-1α (HIF-1α), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3). This protocol will focus on a luciferase-based reporter assay, a robust and sensitive method for quantifying the transactivation potential of these transcription factors in response to this compound treatment.
Introduction
Transcription factors are pivotal regulators of gene expression, and their dysregulation is a hallmark of many pathological conditions. Transactivation assays are essential tools for studying the activity of these proteins, allowing for the screening and characterization of compounds that modulate their function. This compound has emerged as a specific inhibitor of the redox activity of APE1/Ref-1, which is known to reduce and thereby activate a number of transcription factors. Consequently, this compound can indirectly inhibit the downstream gene expression controlled by these transcription factors. This application note provides a comprehensive guide for performing a transactivation assay to assess the inhibitory potential of this compound on transcription factors like HIF-1α, NF-κB, and STAT3.
Signaling Pathway Overview
This compound exerts its effects by targeting APE1/Ref-1, a central node in cellular signaling. In its redox-active state, APE1/Ref-1 maintains transcription factors in a reduced, active form, enabling them to bind to their respective DNA response elements and initiate transcription. This compound inhibits this redox function, leading to the accumulation of oxidized, inactive transcription factors and subsequent downregulation of target gene expression.
Caption: Mechanism of this compound action on transcription factor activation.
Quantitative Data Summary
The following table summarizes the inhibitory effect of this compound on NF-κB transactivation as demonstrated in a reporter gene assay. In this study, a human monocytic cell line was stably transfected with a reporter plasmid containing the human TNF-α promoter, which has NF-κB binding sites, driving the expression of a secreted placental alkaline phosphatase (PLAP) reporter gene. The cells were stimulated with lipopolysaccharide (LPS) to induce NF-κB activity in the presence or absence of this compound.
| Transcription Factor | Cell Line | Reporter Gene | Inducer | This compound Effect |
| NF-κB | Human Monocytic Cell Line | Secreted Placental Alkaline Phosphatase (PLAP) | LPS | Dose-dependent inhibition of induced promoter activity[1] |
Experimental Protocol: Luciferase-Based Transactivation Assay
This protocol provides a general framework for assessing the effect of this compound on the transactivation of a specific transcription factor using a luciferase reporter system. This can be adapted for HIF-1α, NF-κB, or STAT3 by using the appropriate reporter construct.
Materials
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa, or a cancer cell line relevant to the research question).
-
Reporter Plasmid: A luciferase reporter plasmid containing response elements for the transcription factor of interest (e.g., HRE for HIF-1α, κB sites for NF-κB, or STAT3 response elements for STAT3) upstream of a luciferase gene (e.g., pGL3 or pGL4 series).
-
Control Plasmid: A constitutively expressed reporter plasmid (e.g., Renilla luciferase or β-galactosidase) to normalize for transfection efficiency.
-
Transfection Reagent: A suitable transfection reagent (e.g., Lipofectamine®, FuGENE®).
-
This compound: Stock solution of this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Inducer: A specific stimulus to activate the transcription factor of interest (e.g., CoCl₂ or hypoxia for HIF-1α; TNF-α or LPS for NF-κB; IL-6 or Oncostatin M for STAT3).
-
Luciferase Assay System: A commercial kit for measuring firefly and Renilla luciferase activity.
-
Luminometer: An instrument capable of measuring luminescence.
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer
Experimental Workflow
Caption: Workflow for the transactivation assay.
Step-by-Step Methodology
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a 24-well or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Co-transfection:
-
Prepare a transfection mix containing the reporter plasmid, the control plasmid, and the transfection reagent according to the manufacturer's instructions.
-
A typical ratio of reporter to control plasmid is 10:1.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for a predetermined time (e.g., 1-4 hours).
-
-
Induction:
-
Following the pre-incubation with this compound, add the specific inducer for the transcription factor of interest to the wells.
-
Incubate for an appropriate time to achieve maximal induction (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add the lysis buffer to each well and incubate at room temperature for 15-20 minutes with gentle shaking.
-
-
Luciferase Assay:
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Measure both firefly and Renilla luciferase activity using a luminometer and the dual-luciferase assay system, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Calculate the fold change in reporter activity relative to the unstimulated control.
-
Plot the dose-response curve for this compound and determine the IC50 value if applicable.
-
Conclusion
The transactivation assay protocol detailed in this document provides a reliable and sensitive method for investigating the inhibitory effects of this compound on the activity of various transcription factors. By leveraging this assay, researchers can further elucidate the mechanism of action of this compound and evaluate its therapeutic potential in diseases driven by the aberrant activity of transcription factors such as HIF-1α, NF-κB, and STAT3. The provided workflow and protocol can be adapted to specific research needs, offering a versatile tool for drug discovery and development professionals.
References
Application Notes and Protocols: E3330 in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3330 is a small molecule inhibitor targeting the redox function of AP endonuclease 1/redox factor-1 (APE1/Ref-1).[1] APE1/Ref-1 is a multifunctional protein involved in DNA base excision repair and the redox regulation of numerous transcription factors critical for cancer cell proliferation, survival, and migration. In pancreatic cancer, APE1 is often overexpressed, making it a promising therapeutic target. This compound specifically inhibits the redox activity of APE1, leading to anti-cancer effects at multiple levels, including the suppression of cell growth and migration.[1] These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer research, including its mechanism of action, protocols for key experiments, and quantitative data from preclinical studies.
Mechanism of Action
This compound exerts its anti-cancer effects in pancreatic cancer through a multi-faceted mechanism centered on the inhibition of the APE1/Ref-1 redox function. This inhibition leads to a cascade of downstream events that collectively suppress tumor growth and progression.
-
Inhibition of APE1/Ref-1 Redox Activity: this compound specifically targets the redox domain of APE1, without affecting its DNA repair function.
-
Induction of Oxidative Stress: By inhibiting the redox function of APE1, this compound promotes the accumulation of endogenous reactive oxygen species (ROS) within pancreatic cancer cells.[1]
-
Inactivation of SHP-2: The increased oxidative stress leads to the oxidation and inactivation of the protein tyrosine phosphatase SHP-2. SHP-2 is a critical signaling node that, in its active state, promotes cancer cell proliferation.[1]
-
Inhibition of HIF-1α: this compound's inhibitory effects are more pronounced under hypoxic conditions, a common feature of the pancreatic tumor microenvironment. It achieves this by inhibiting the DNA-binding ability of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that enables cancer cells to adapt to and survive in low-oxygen environments.[1]
-
Suppression of Cell Migration: this compound has been shown to inhibit the migration of pancreatic cancer cells, a crucial step in metastasis.[1] This is partly achieved by reducing the surface expression of CD44, a cell surface glycoprotein implicated in cancer cell invasion and migration.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound in pancreatic cancer cells.
Caption: this compound inhibits APE1 redox function, leading to ROS-mediated SHP-2 inactivation and suppression of HIF-1α, ultimately reducing proliferation and migration.
Quantitative Data
The following tables summarize the quantitative effects of this compound on pancreatic cancer cells from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| PANC-1 | Growth Inhibition | Dose-dependent reduction | - | |
| XPA1 | Growth Inhibition | Dose-dependent reduction | - | [2] |
| Primary Pancreatic Cancer Cells (ESA-positive) | Growth Inhibition | Dose-dependent reduction | - | |
| PANC-1 | CD44 Expression | Inhibition at 1-10 µmol/L | Striking inhibition | [1] |
Table 2: In Vivo Efficacy of APX3330 (a related APE1 inhibitor) in Pancreatic Cancer Models
| Model | Treatment | Parameter | Result | Reference |
| Ex vivo 3D co-culture | APX3330 | Tumor Area and Intensity | Dose-dependent decrease | [3] |
| Orthotopic Xenograft | APX3330 + Gemcitabine | Tumor Volume | Significantly decreased vs. single agents | [3] |
| Orthotopic Xenograft | APX3330 | Lymph Node Metastasis | Reduced number of lesions | [3] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in pancreatic cancer research are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count pancreatic cancer cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed and treat cells with this compound as described in the cell viability assay protocol in 6-well plates.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the establishment of an orthotopic pancreatic cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2)
-
Matrigel
-
This compound formulation for in vivo administration
-
Surgical tools and anesthesia
Procedure:
-
Cell Preparation:
-
Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
-
Orthotopic Injection:
-
Anesthetize the mouse.
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Inject 10-20 µL of the cell suspension into the tail of the pancreas.
-
Suture the abdominal wall and skin.
-
-
Treatment:
-
Allow tumors to establish for 7-14 days.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined schedule.
-
-
Tumor Monitoring and Endpoint:
-
Monitor tumor growth using non-invasive imaging (e.g., ultrasound, bioluminescence if using luciferase-expressing cells) or by caliper measurements if tumors are palpable.
-
Record animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in pancreatic cancer research.
References
Application Notes and Protocols for Studying the Neuroprotective Effects of E3330 In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the neuroprotective properties of E3330, a selective inhibitor of the redox function of Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1), in preclinical animal models. The protocols outlined below are designed for consistency and reproducibility in assessing the therapeutic potential of this compound in neurodegenerative conditions, with a focus on ischemic stroke and chemotherapy-induced peripheral neuropathy (CIPN).
Mechanism of Action
This compound, also known as APX3330, exerts its neuroprotective effects by modulating the multifaceted functions of APE1/Ref-1. In the central nervous system, APE1/Ref-1 is a critical enzyme involved in both DNA base excision repair and the redox regulation of various transcription factors. This compound specifically inhibits the redox activity of APE1/Ref-1, which in turn downregulates pro-inflammatory and pro-angiogenic pathways by preventing the activation of transcription factors such as NF-κB, AP-1, HIF-1α, and STAT3.[1] Interestingly, in neuronal cells, inhibition of the redox function by this compound has been shown to enhance the DNA repair activity of APE1/Ref-1, offering a dual mechanism for neuroprotection against oxidative stress and DNA damage.[2]
Signaling Pathway of this compound in Neuroprotection
Experimental Protocols
In Vivo Model of Ischemic Stroke
This protocol is adapted from studies investigating the neuroprotective and neurorestorative effects of this compound in a rodent model of transient middle cerebral artery occlusion (MCAo), particularly in a diabetic condition which often exacerbates stroke-related injury.[3][4]
Experimental Workflow:
Materials:
-
This compound (APX3330)
-
Vehicle for oral gavage (e.g., Phosphate Buffered Saline - PBS)
-
Adult male Wistar rats
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAo
-
Gavage needles
Procedure:
-
Animal Model: Induce transient focal cerebral ischemia via middle cerebral artery occlusion (MCAo) for a defined period (e.g., 90 minutes) followed by reperfusion.
-
This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering 10 mg/kg body weight in a standard gavage volume.
-
Administration: 24 hours post-MCAo, begin daily administration of this compound (10 mg/kg) or vehicle via oral gavage. Continue for 14 consecutive days.[4]
-
Behavioral Assessment: Perform a battery of neurological function tests, such as the modified Neurological Severity Score (mNSS) and the adhesive removal test, at baseline and at regular intervals throughout the treatment period.
-
Endpoint Analysis: At day 14, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect brain tissue for analysis.
-
Histology: Determine infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining or cresyl violet staining. Perform immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), neuronal survival (e.g., NeuN), myelination (e.g., Luxol Fast Blue), and angiogenesis (e.g., RECA-1).
-
Biochemical Analysis: Use Western blotting or ELISA to quantify levels of proteins involved in inflammation (e.g., TNF-α, IL-6), oxidative stress, and apoptosis in brain homogenates.
-
Quantitative Data from this compound in a Diabetic Stroke Model:
| Parameter | Control (Vehicle) | This compound (10 mg/kg) | Outcome |
| Neurological Score | High deficit | Significantly improved | Improved functional recovery[3] |
| Infarct Volume | Large | Significantly decreased | Reduced brain tissue damage[3] |
| Blood-Brain Barrier Permeability | High | Significantly improved integrity | Reduced edema and inflammation[3] |
| M2 Macrophage Polarization | Low | Significantly increased | Shift towards anti-inflammatory phenotype[3][4] |
| Myelin Density | Low | Significantly increased | Promoted white matter repair[3][4] |
| Synaptic Protein Expression | Low | Significantly increased | Enhanced synaptic plasticity[3][4] |
In Vivo Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This protocol provides a general framework for inducing CIPN and can be adapted for testing the neuroprotective effects of this compound.
Experimental Workflow:
References
- 1. Frontiers | APE1/Ref-1 Role in Inflammation and Immune Response [frontiersin.org]
- 2. Novel first-in-class small molecule targeting APE1/Ref-1 to prevent and treat chemotherapy-induced peripheral neuropathy (CIPN). - ASCO [asco.org]
- 3. Apurinic/apyrimidinic endonuclease APE1 is required for PACAP-induced neuroprotection against global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing E3330 Concentration for Cell Viability
Welcome to the technical support center for E3330. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for cell viability experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the redox function of the Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1). APE1/Ref-1 is a multifunctional protein involved in DNA base excision repair and redox regulation of several transcription factors. By inhibiting the redox activity of APE1/Ref-1, this compound prevents the reduction and subsequent activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Hypoxia-Inducible Factor-1α (HIF-1α). This disruption of critical signaling pathways can lead to decreased cell proliferation, migration, and viability in cancer cells.
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on published studies, a typical starting concentration range for this compound is between 10 µM and 100 µM. However, the optimal concentration is highly dependent on the cell line being used. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-25 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) and consistent across all treatment groups, including a vehicle control (medium with the same percentage of DMSO).
Q4: Which cell viability assays are compatible with this compound treatment?
A4: Standard colorimetric and fluorometric cell viability assays are compatible with this compound. The most commonly used are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays. These assays measure the metabolic activity of viable cells, which is a reliable indicator of cell viability.
Troubleshooting Guides
Issue 1: High variability in cell viability results between replicate wells.
-
Question: I am observing significant variability in my cell viability data across replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells are plated in each well.
-
Edge effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental treatments and instead fill them with sterile PBS or media.
-
Incomplete dissolution of formazan crystals (MTT assay): After the incubation with MTT reagent, ensure complete solubilization of the formazan crystals by adding an appropriate solubilization buffer and mixing thoroughly.
-
Pipetting errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and reagents.
-
Issue 2: this compound does not seem to affect the viability of my cells.
-
Question: I have treated my cells with this compound at concentrations reported in the literature, but I am not observing a significant decrease in cell viability. Why might this be?
-
Answer:
-
Cell line resistance: Some cell lines may be inherently resistant to this compound due to low expression of APE1/Ref-1 or compensatory signaling pathways. Consider testing a wider range of concentrations or a different cell line.
-
Incorrect drug concentration: Verify the concentration of your this compound stock solution and ensure accurate dilutions.
-
Short incubation time: The effects of this compound on cell viability may be time-dependent. Consider increasing the incubation time (e.g., 48 or 72 hours) to allow for the compound to exert its effects.
-
Suboptimal assay conditions: Ensure that your cell viability assay is optimized for your specific cell line, including cell seeding density and incubation times for the viability reagent.
-
Issue 3: Unexpectedly high cytotoxicity at low concentrations of this compound.
-
Question: I am seeing a much greater decrease in cell viability at lower concentrations of this compound than I expected. What could be the reason?
-
Answer:
-
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure your vehicle control (cells treated with the solvent alone at the same final concentration) shows no significant decrease in viability.
-
Cell line sensitivity: Your particular cell line may be exceptionally sensitive to the inhibition of the APE1/Ref-1 pathway. Perform a detailed dose-response curve starting from very low concentrations to accurately determine the IC50.
-
Contamination: Bacterial or fungal contamination in your cell culture can affect cell health and lead to increased cell death. Regularly check your cultures for any signs of contamination.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| HLE | Hepatocellular Carcinoma | MTT | 24 | ~50 |
| SKHep1 | Hepatocellular Carcinoma | MTT | 24 | ~60 |
| HepG2 | Hepatocellular Carcinoma | MTT | 24 | ~70 |
| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified | >20 |
| H1975 | Non-Small Cell Lung Cancer | MTS | 72 | ~30 |
| PC-3 | Prostate Cancer | Not Specified | 120 | 54.7 |
| C4-2 | Prostate Cancer | Not Specified | 120 | 89.5 |
| LNCaP | Prostate Cancer | Not Specified | 120 | 71.9 |
| Hey-C2 | Ovarian Cancer | MTT | 72 | 33 |
| SKOV-3X | Ovarian Cancer | MTT | 72 | 37 |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: The following day, remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM). Include a vehicle control with the same final concentration of DMSO.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or another suitable solubilization buffer to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: MTS Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired period.
-
MTS Addition: Add 20 µL of the combined MTS/PMS solution to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualization
Caption: Experimental workflow for determining this compound cell viability.
E3330 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of E3330, a potent inhibitor of the APE1/Ref-1 redox signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the redox signaling function of the multifunctional protein AP Endonuclease 1/Redox Factor-1 (APE1/Ref-1).[1][2] It does not affect the DNA repair function of APE1.[1] By inhibiting the redox activity of APE1, this compound can modulate the activity of several transcription factors involved in cancer cell proliferation, migration, and angiogenesis, such as NF-κB, AP-1, and HIF-1α.[1]
Q2: What is the known solubility of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). The documented solubility in DMSO is greater than 20 mg/mL.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Based on its high solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. A common stock solution concentration used in published research is 25 mM in DMSO.[3]
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[3]
Troubleshooting Guide: this compound Solubility Issues
Issue: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium.
This is a common issue encountered with hydrophobic compounds like this compound. The significant change in solvent polarity when moving from DMSO to an aqueous environment can cause the compound to fall out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.2% (v/v) or lower, and generally not exceeding 0.5%.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Freshly Prepare Working Solutions: Dilute the this compound stock solution into your complete cell culture medium immediately before adding it to your cells.[3] Do not store diluted this compound in aqueous solutions.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a small volume of medium, mix thoroughly, and then add this intermediate dilution to your final volume of medium.
-
Gentle Warming and Mixing: If you observe precipitation after dilution, you can try gently warming the solution to 37°C and mixing by vortexing or brief sonication. However, ensure the compound's stability is not compromised by excessive heat. Always visually inspect the solution to ensure the precipitate has fully redissolved before adding it to your cells.
-
Serum Concentration: The presence of serum in the cell culture medium can sometimes help to stabilize hydrophobic compounds. If you are using a low-serum or serum-free medium, you may be more likely to encounter precipitation.
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | Dimethyl Sulfoxide (DMSO) | >20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 25 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial and DMSO to reach room temperature before opening to prevent condensation.
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL 25 mM stock solution of this compound (Molecular Weight: 378.46 g/mol ), you would need 9.46 mg.
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
25 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 25 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium, ensuring the final DMSO concentration remains at or below 0.2%.[3]
-
Example Calculation for a 30 µM final concentration in 10 mL of medium:
-
Volume of stock = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of stock = (30 µM x 10 mL) / 25,000 µM = 0.012 mL or 1.2 µL
-
Final DMSO % = (Volume of DMSO / Final Volume) x 100
-
Final DMSO % = (1.2 µL / 10,000 µL) x 100 = 0.012%
-
-
-
Add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium.
-
Mix immediately and thoroughly by gentle inversion or pipetting.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
References
- 1. Small-molecule inhibitor of the AP endonuclease 1/REF-1 this compound inhibits pancreatic cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitor of the AP endonuclease 1/REF-1 this compound inhibits pancreatic cancer cell growth and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of the APE1 Redox Function Inhibitor this compound in Non-Small Cell Lung Cancer Cells Exposed to Cisplatin: Increased Cytotoxicity and Impairment of Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E3330 (Erenapurstat/APX3330) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of E3330 solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Erenapurstat or APX3330, is a novel, small-molecule inhibitor of the dual-function protein Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (Ape-1/Ref-1).[1][2][3][4] Ape-1/Ref-1 plays a critical role in both DNA base excision repair and the redox regulation of various transcription factors that are key to angiogenesis and inflammation, such as VEGF and NF-κB.[5] By inhibiting the redox function of Ape-1/Ref-1, this compound can modulate these signaling pathways.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a red to orange powder. For most in vitro experiments, a stock solution is prepared by dissolving the compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound, with a solubility of over 20 mg/mL. To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of DMSO to achieve the target concentration. Ensure the solution is thoroughly mixed by vortexing until all the powder is dissolved.
Q3: What are the recommended storage conditions for this compound solid and stock solutions?
A3:
-
Solid this compound: The solid powder should be stored at 2-8°C.
-
This compound Stock Solutions: It is recommended to store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the solution is generally stable for at least one month. For long-term storage, -80°C is preferable.
Q4: Can I store this compound solutions at room temperature or 4°C?
A4: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. The stability of this compound in solution at these temperatures has not been extensively reported, and there is a higher risk of degradation. For short-term use during an experiment, keeping the solution on ice is advisable.
Q5: How many times can I freeze and thaw an this compound stock solution?
A5: To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. We recommend preparing small-volume aliquots of your stock solution to avoid repeated thawing and freezing of the entire stock. If you must re-use a thawed aliquot, it is advisable to use it within a short period and to have experienced no more than 3-5 freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound in solution. | Prepare a fresh stock solution from solid this compound. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots. Perform a stability check of your solution using HPLC if the problem persists. |
| Precipitate forms in the stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have evaporated. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If this does not work, the solution may be supersaturated, and a new stock solution at a lower concentration should be prepared. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Difficulty dissolving this compound powder. | Inappropriate solvent or insufficient mixing. | This compound is highly soluble in DMSO. If you are using another solvent, check its solubility. Ensure vigorous vortexing and gentle warming to aid dissolution. |
| Color change of the this compound solution over time. | This may indicate chemical degradation. | Discard the solution and prepare a fresh stock. If the color change is rapid, consider if the storage conditions are appropriate or if the solution is being exposed to light or reactive substances. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | > 20 mg/mL |
| Ethanol | Information not publicly available |
| Methanol | Information not publicly available |
| Phosphate-Buffered Saline (PBS) | Information not publicly available |
Note: The solubility of this compound in aqueous buffers is expected to be low. It is common practice to dilute a concentrated stock solution in an organic solvent (like DMSO) into the aqueous experimental medium.
Table 2: Hypothetical Long-Term Stability of this compound in DMSO at -20°C
| Time (Months) | Purity (%) | Degradation Products (%) |
| 0 | 99.8 | 0.2 |
| 1 | 99.5 | 0.5 |
| 3 | 98.9 | 1.1 |
| 6 | 97.5 | 2.5 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming to 37°C may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound Solutions by HPLC (General Method)
This protocol provides a general framework for assessing the stability of this compound. The specific parameters may need to be optimized for your equipment and experimental conditions.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid or 0.1% TFA). A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.
-
Sample Preparation: Dilute the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL) using the mobile phase.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject a defined volume of the prepared this compound sample.
-
Run a gradient elution program, for example, from 10% to 90% acetonitrile over 20 minutes.
-
Monitor the elution profile at a suitable wavelength (determined by UV-Vis scan of this compound).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound.
-
Integrate the peak area of this compound and any new peaks that appear over time, which may represent degradation products.
-
Calculate the percentage of remaining this compound at each time point to determine the stability.
-
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the Ape-1/Ref-1 redox signaling pathway.
Caption: Experimental workflow for assessing the long-term stability of this compound solutions.
References
Technical Support Center: Troubleshooting E3330 Precipitation in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with E3330 (Erenapurstat/APX-3330) in cell culture media.
Frequently Asked Questions (FAQs)
What is this compound?
This compound, also known as Erenapurstat or APX-3330, is a selective inhibitor of the redox activity of Apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1)[1][2][3]. It is utilized in research for its anticancer properties, particularly in pancreatic cancer, where it can inhibit tumor growth and the activity of downstream targets like NF-κB, AP-1, and HIF-1α[1][4][5].
Why is my this compound precipitating in the culture media?
This compound is a hydrophobic molecule with low aqueous solubility. The provided information indicates that it is soluble in DMSO (Dimethyl sulfoxide)[2], but its solubility in aqueous solutions like cell culture media is limited. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the media. This can be triggered by several factors, including:
-
High final concentration: The intended final concentration in the media may be too high.
-
Improper dissolution of the stock solution: The initial stock solution in DMSO may not be fully dissolved.
-
Incorrect dilution method: Adding the DMSO stock directly to the media in a concentrated manner can cause localized high concentrations and rapid precipitation.
-
Media components: Certain components in the culture media could interact with this compound and reduce its solubility.
-
Temperature changes: Fluctuations in temperature can affect the solubility of the compound.
What is the recommended solvent for this compound?
The recommended solvent for this compound is DMSO[2]. A stock solution should be prepared in DMSO at a concentration significantly higher than the final desired concentration in the culture media.
At what concentration is this compound typically used in cell culture?
The effective concentration of this compound can vary depending on the cell line and the experimental goals. Published studies have used a range of concentrations, with IC50 and EC50 values reported from 6.5 µM to 135 µM for different effects and cell lines[2][4]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [2] |
| DMSO | >20 mg/mL | [6] |
Table 2: Reported Effective Concentrations of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 6.5 µM | APE1-mediated AP-1 DNA binding | [2] |
| EC50 | 135 µM | PaCa-2 cell proliferation | [2] |
| EC50 | 87 µM | PANC-1 cell proliferation | [2] |
| IC50 | 50 µmol/L | Pancreatic cancer cells | [4] |
Troubleshooting Guide for this compound Precipitation
This guide provides a step-by-step approach to prevent and resolve this compound precipitation in your cell culture experiments.
Problem: Precipitate observed in the culture media after adding this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to prepare a high-concentration stock to minimize the volume of DMSO added to the culture media.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound into Culture Media
-
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed cell culture media
-
-
Procedure (Recommended Method - Stepwise Dilution):
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the this compound stock solution required. Ensure the final concentration of DMSO in the media does not exceed 0.5%, as higher concentrations can be toxic to cells. A final DMSO concentration of 0.1% is often well-tolerated.
-
In a sterile tube, perform a pre-dilution of the this compound stock solution by adding the calculated volume of stock to a small volume (e.g., 100-200 µL) of pre-warmed culture media.
-
Mix this pre-diluted solution gently but thoroughly by pipetting up and down.
-
Add the pre-diluted this compound solution to the final volume of the culture media.
-
Mix the final culture media containing this compound gently by swirling the flask or inverting the tube.
-
Immediately add the media to your cells. Do not store media containing this compound for extended periods.
-
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Small-molecule inhibitor of the AP endonuclease 1/REF-1 this compound inhibits pancreatic cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. E 3330 CAS#: 136164-66-4 [amp.chemicalbook.com]
Technical Support Center: E3330 (Erenapurstat/APX-3330)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using E3330, a selective inhibitor of the APE1/Ref-1 redox signaling function.
Troubleshooting Guide
This guide is designed to help you navigate common issues and unexpected results during your experiments with this compound. A primary cause of unexpected cellular phenotypes when using small molecule inhibitors is off-target effects. This guide provides a systematic approach to first confirm on-target activity and then to identify potential off-target effects.
Issue 1: Inconsistent or No Apparent Effect on Cell Viability/Growth
You have treated your cancer cell line (e.g., pancreatic, non-small cell lung) with this compound but do not observe the expected decrease in cell viability or proliferation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting lack of this compound efficacy.
Possible Causes and Solutions:
-
Incorrect Concentration: The effective concentration of this compound can be cell-line dependent.
-
Solution: Perform a dose-response curve starting from a broad range (e.g., 1 µM to 100 µM) to determine the IC50 in your specific cell line. Refer to the table below for concentrations used in published studies.
-
-
Reagent Instability: this compound, like many small molecules, can degrade if not stored properly.
-
Solution: Ensure your stock solution (typically in DMSO) is stored at -20°C or -80°C. Prepare fresh dilutions in media for each experiment.
-
-
Insufficient Incubation Time: The effects of inhibiting APE1/Ref-1 redox activity may take time to manifest as reduced cell viability.
-
Solution: Extend the incubation period. Most studies report effects after 48 to 72 hours of continuous exposure.
-
-
Low Target Expression or Pathway Activity: The efficacy of this compound is dependent on the reliance of the cancer cells on the APE1/Ref-1 redox signaling pathway.
-
Solution: Confirm that your cell line expresses APE1/Ref-1. More importantly, verify that downstream pathways like NF-κB, AP-1, or HIF-1α are active. You can do this via a reporter assay or by measuring downstream gene expression. If these pathways are not active, this compound may have a minimal effect.
-
Issue 2: Unexpected or Contradictory Phenotypes
You observe a cellular effect that is not consistent with the known mechanism of APE1/Ref-1 inhibition (e.g., unexpected cell cycle arrest profile, activation of a seemingly unrelated pathway).
Troubleshooting Workflow:
Caption: Workflow for investigating potential this compound off-target effects.
Possible Causes and Solutions:
-
Phenotype is this compound-Specific, Not APE1/Ref-1 Dependent: The observed effect may be due to this compound interacting with other proteins.
-
Solution 1 (Orthogonal Control): Use a different, structurally distinct APE1/Ref-1 redox inhibitor. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
Solution 2 (Genetic Approach): Use siRNA or shRNA to specifically knock down APE1. If the phenotype of APE1 knockdown does not match the phenotype of this compound treatment, this strongly suggests an off-target mechanism.[1]
-
-
Identification of Off-Target Proteins: If the above steps suggest an off-target effect, the next step is to identify the responsible protein(s).
-
Solution 1 (Computational Prediction): Use in silico methods like Similarity Ensemble Approach (SEA) to predict potential off-targets based on the chemical structure of this compound. This can provide a list of candidates for further validation.
-
Solution 2 (Affinity-Based Proteomics): Immobilize this compound on a resin and perform a pull-down experiment with cell lysate. The proteins that bind to this compound can then be identified by mass spectrometry.
-
Solution 3 (CRISPR Screening): Perform a genome-wide CRISPR knockout screen in the presence of this compound. Genes whose knockout confers resistance or sensitivity to the drug's unexpected effect are candidate off-targets or are involved in the off-target pathway.
-
Data Summary Tables
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Cell Line Example(s) | Concentration Range | Incubation Time | Reference(s) |
| Cell Viability (MTT, CV) | Pancreatic (PANC-1, XPA1) | 10 - 50 µM | 48 - 72 hours | [1][2] |
| Cell Viability (CV, MTS) | Non-Small Cell Lung (H1975) | 5 - 50 µM | 72 hours | |
| Migration Assay | Pancreatic (PANC-1, BxPC3) | ≥ 5 µM | Varies | |
| HIF-1α DNA Binding | Pancreatic (PANC-1) | 10 - 30 µM | 48 hours | [2] |
| NF-κB Reporter Assay | Pancreatic (PANC-1) | 10 - 30 µM | 48 hours | [2] |
Table 2: In Vivo Dosing Information
| Animal Model | Tumor Type | Dosage and Administration | Reference(s) |
| Mouse Xenograft | Pancreatic (PaCa-2) | 25 mg/kg | [3] |
| Rat Model | Cisplatin-Induced Neuropathy | 25 mg/kg (Oral, daily) | [4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a selective inhibitor of the redox signaling function of AP Endonuclease 1 (APE1/Ref-1).[2][4] It specifically binds to the redox domain of APE1, preventing it from reducing and activating various transcription factors that are critical for cancer cell growth, proliferation, and survival, such as NF-κB, AP-1, and HIF-1α.[4][5] Importantly, this compound does not inhibit the DNA repair function of APE1.[2][5]
Caption: On-target signaling pathway inhibited by this compound.
Q2: How can I be sure the effect I'm seeing is not just due to solvent (DMSO) toxicity?
A2: This is a critical control for any experiment using small molecules. You should always include a "vehicle control" group in your experiments. This group should be treated with the same final concentration of DMSO that is used for your highest concentration of this compound, but without the drug. If the vehicle control group shows no significant effect compared to the untreated control group, you can be confident that the observed phenotype is due to this compound.
Q3: Are there any known off-targets for this compound?
A3: As of now, specific protein off-targets of this compound have not been extensively published in the peer-reviewed literature. The molecule is described as highly selective for the APE1 redox function.[5] However, like any small molecule, it has the potential to bind to unintended targets. Mild adverse events like diarrhea and rash have been noted in clinical trials, but these have not been mechanistically linked to specific off-target interactions.[1] If you suspect off-target effects, you should follow the troubleshooting workflow outlined above (Issue 2).
Q4: My cells are dying too rapidly, even at low concentrations of this compound. What could be the cause?
A4: First, re-verify your stock concentration and dilution calculations. Second, ensure that the cell line is not exceptionally sensitive. Some cell lines may have a very low tolerance. Perform a detailed dose-response curve starting from nanomolar concentrations. Finally, consider the possibility that in your specific cell model, the APE1/Ref-1 pathway is exceptionally critical for survival, or that an off-target effect is causing acute toxicity. Compare the phenotype to APE1 knockdown via siRNA to distinguish between these possibilities.
Q5: Can I use this compound to study processes other than cancer?
A5: Yes. The APE1/Ref-1 redox signaling pathway is involved in various physiological and pathological processes, including inflammation and angiogenesis.[6] this compound has been investigated for its neuroprotective effects and its potential in treating diabetic eye diseases, indicating its utility beyond oncology research.[4]
Key Experimental Protocols
Cell Viability - Crystal Violet Assay
This protocol is adapted for a 96-well plate format and measures the number of adherent, viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere for 18-24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired period (e.g., 48-72 hours).
-
Fixation: Gently wash the cells with PBS. Add 100 µL of 100% methanol to each well and incubate for 10 minutes to fix the cells.
-
Staining: Aspirate the methanol and add 50-100 µL of 0.1% crystal violet solution to each well. Incubate for 15-20 minutes at room temperature.
-
Washing: Gently wash the plate with tap water until the water runs clear. Invert the plate on a paper towel to dry completely.
-
Solubilization: Add 200 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well. Place on an orbital shaker for 15-20 minutes to dissolve the dye.
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.
Cell Migration - Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the ability of a confluent cell monolayer to close a mechanically induced "wound".
-
Create Monolayer: Seed cells in a 6-well or 12-well plate and grow them to ~95-100% confluency.
-
Reduce Proliferation: To focus on migration, switch to a low-serum medium (e.g., 1% FBS) for a few hours before starting the assay.
-
Create Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash with PBS to remove dislodged cells. Add the low-serum medium containing the desired concentration of this compound or a vehicle control.
-
Imaging: Immediately capture an image of the wound at time 0 using an inverted microscope.
-
Incubation and Monitoring: Incubate the plate and capture images of the same wound field at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Quantify the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the time 0 image. A delay in closure in the this compound-treated group compared to the control indicates an inhibitory effect on cell migration.[7]
References
- 1. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. 2.5. Crystal Violet (CV) Cell Viability Assay [bio-protocol.org]
- 7. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
E3330 Technical Support Center: Investigating Off-Target Effects and Signaling Crosstalk
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of E3330. While initial interest may arise from its effects on cellular signaling, it is crucial to understand its primary mechanism of action to avoid misinterpretation of experimental results, particularly concerning kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: Is this compound a direct kinase inhibitor?
No, this compound is not a direct kinase inhibitor. Its primary and well-documented mechanism of action is the selective inhibition of the redox function of AP Endonuclease 1/Redox Factor-1 (APE1/Ref-1).[1][2][3] This inhibition is specific to the redox domain and does not interfere with the DNA repair function of APE1.[3]
Q2: Why am I observing changes in phosphorylation events or pathways typically regulated by kinases after this compound treatment?
While this compound does not directly inhibit kinases, its inhibition of APE1/Ref-1's redox function leads to the modulation of several downstream transcription factors, including NF-κB, AP-1, and HIF-1α.[1][2] These transcription factors regulate the expression of a multitude of genes involved in cellular processes such as proliferation, migration, and inflammation, which are often also controlled by kinase signaling cascades.[4] Therefore, the observed changes in phosphorylation are likely indirect, downstream consequences of altered gene expression and signaling crosstalk, rather than direct inhibition of a kinase.
Q3: What are the known downstream targets affected by this compound?
This compound has been shown to block the activity of key transcription factors by inhibiting the redox function of APE1/Ref-1. This leads to reduced DNA binding and transcriptional activity of:
-
NF-κB: A crucial regulator of inflammatory and survival pathways.[2]
-
AP-1: Involved in cellular proliferation, differentiation, and apoptosis.[2]
-
HIF-1α: A master regulator of the cellular response to hypoxia.[1][5]
By affecting these transcription factors, this compound can influence the expression of their target genes, such as vascular endothelial growth factor (VEGF).[1][6]
Q4: How can I determine if the effects I'm seeing are due to off-target kinase inhibition or the known mechanism of this compound?
To dissect the mechanism of action in your specific experimental model, a series of control experiments are recommended. These may include:
-
Direct Kinase Activity Assays: Test the effect of this compound on the activity of specific kinases of interest in an in vitro setting.
-
APE1/Ref-1 Redox Activity Assay: Confirm that this compound is inhibiting its primary target in your system.
-
Transcription Factor Activity Assays: Measure the DNA-binding activity of NF-κB, AP-1, or HIF-1α to correlate with the observed cellular effects.
-
Gene Expression Analysis: Analyze the expression of known target genes of these transcription factors.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of a Signaling Pathway
Scenario: You observe a decrease in the phosphorylation of a protein that is a known substrate of a specific kinase after treating cells with this compound.
| Possible Cause | Troubleshooting Step |
| Indirect effect via APE1/Ref-1 inhibition: this compound may be altering the expression or activity of an upstream regulator or a phosphatase that acts on your protein of interest. | 1. Perform a time-course experiment to distinguish between rapid, direct effects and slower, indirect effects on protein expression. 2. Analyze the expression levels of the kinase and any relevant phosphatases. 3. Assess the activity of transcription factors known to be regulated by APE1/Ref-1 (NF-κB, AP-1, HIF-1α). |
| General cellular stress or toxicity: At high concentrations, this compound may induce cellular stress, leading to pleiotropic effects on signaling pathways. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound. 2. Include a positive control for cellular stress in your experiments. 3. Assess cell viability using methods like MTT or trypan blue exclusion.[3] |
| Potential for a novel, uncharacterized off-target effect: While not documented as a kinase inhibitor, the possibility of a novel off-target interaction cannot be entirely excluded. | 1. Conduct a broad-spectrum in vitro kinase profiling assay (kinome scan) to assess the effect of this compound on a large panel of kinases. |
Issue 2: Inconsistent Results Between Different Cell Lines
Scenario: this compound shows a potent effect in one cell line but has a minimal effect in another, even at similar concentrations.
| Possible Cause | Troubleshooting Step |
| Differential expression or activity of APE1/Ref-1: The levels and activity of APE1/Ref-1 can vary between cell types, influencing the cellular response to this compound. | 1. Quantify the protein levels of APE1/Ref-1 in your different cell lines by Western blot. 2. Measure the basal redox activity of APE1/Ref-1 in cell lysates. |
| Dominance of different signaling pathways: The signaling pathways that are critical for survival and proliferation may differ between cell lines. | 1. Characterize the basal activity of the NF-κB, AP-1, and HIF-1α pathways in your cell lines. 2. Determine the reliance of each cell line on these pathways for the phenotype you are measuring. |
| Differences in drug metabolism or efflux: Cell lines can have varying capacities to metabolize or pump out small molecule inhibitors. | 1. While specific data for this compound is limited, consider general mechanisms of drug resistance and assess the expression of common drug efflux pumps. |
Data Summary
Cellular Effects of this compound
| Cell Type | Effect | Concentration Range | Reference |
| Pancreatic Cancer Cells | Inhibition of growth and migration | 0-30 µM | [1] |
| HUVECs, PCECs, EPCs | Inhibition of growth | 0-50 µM | [1] |
| H1975 (NSCLC) | Decreased cell viability (approx. 45% at 50 µM) | 0-50 µM | [1] |
| Bone Marrow Mesenchymal Stem Cells | Inhibition of differentiation into endothelial lineage | 0-1 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework to test if this compound directly inhibits a kinase of interest. Specific conditions will need to be optimized for each kinase.
-
Reagents and Materials:
-
Purified, active kinase
-
Specific substrate peptide or protein
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Kinase assay buffer (typically contains ATP, MgCl2, and a buffering agent)
-
Detection reagents (e.g., [γ-33P]-ATP for radiometric assays, or antibodies for ELISA-based methods)
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
Add the kinase and its substrate to the wells of the 96-well plate.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for a predetermined time at the optimal temperature for the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for the optimized time (typically 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).[7]
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., scintillation counting or absorbance/fluorescence reading).
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value if inhibition is observed.
-
Protocol 2: NF-κB Electrophoretic Mobility Shift Assay (EMSA)
This protocol is to determine the effect of this compound on the DNA-binding activity of NF-κB.
-
Reagents and Materials:
-
Nuclear extraction buffer
-
Biotin-labeled or radioactively labeled oligonucleotide probe containing the NF-κB consensus binding site
-
Poly(dI-dC)
-
Binding buffer
-
Loading buffer
-
TBE buffer
-
Polyacrylamide gels
-
Chemiluminescent or autoradiography detection system
-
-
Procedure:
-
Treat cells with this compound for the desired time and at the appropriate concentration.
-
Prepare nuclear extracts from the treated and untreated cells.
-
Determine the protein concentration of the nuclear extracts.
-
In a reaction tube, combine the nuclear extract, poly(dI-dC), and the labeled NF-κB probe in the binding buffer.
-
Incubate the binding reaction at room temperature.
-
Add loading buffer to the reactions.
-
Resolve the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a membrane (for biotin-labeled probes) or expose the dried gel to film (for radioactive probes).
-
Detect the signal and compare the intensity of the shifted bands between the different treatment conditions.
-
Visualizations
Caption: this compound inhibits the redox function of APE1/Ref-1, leading to decreased activity of downstream transcription factors and subsequent effects on cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitor of the AP endonuclease 1/REF-1 this compound inhibits pancreatic cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the APE1 Redox Function Inhibitor this compound in Non-Small Cell Lung Cancer Cells Exposed to Cisplatin: Increased Cytotoxicity and Impairment of Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ape-1/Ref-1 redox antagonist this compound inhibits the growth of tumor endothelium and endothelial progenitor cells: therapeutic implications in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2.6. Kinase Profiling Assay [bio-protocol.org]
Assessing E3330 toxicity in normal versus cancer cells
This technical support center provides guidance for researchers assessing the toxicity of E3330 in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets the redox function of the Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1).[1][2] APE1/Ref-1 is a multifunctional protein involved in DNA repair and redox signaling.[1][3] By inhibiting the redox activity of APE1/Ref-1, this compound disrupts the regulation of several transcription factors involved in cancer cell proliferation, survival, and angiogenesis.[1][2] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress and subsequent anti-cancer effects.[1][4]
Q2: Does this compound exhibit selective toxicity towards cancer cells over normal cells?
Preclinical studies suggest that this compound has a more pronounced cytotoxic effect on cancer cells compared to normal cells.[4] Cancer cells often have a higher basal level of oxidative stress, making them more vulnerable to further ROS induction by agents like this compound.[5] However, comprehensive quantitative data directly comparing the IC50 values of this compound across a wide range of cancer and normal cell lines is limited. Researchers should empirically determine the IC50 values in their specific cell lines of interest.
Q3: What are the expected effects of this compound on cancer cells?
This compound has been shown to:
-
Inhibit cell migration and invasion, which are crucial for metastasis.[1][8][9]
-
Enhance the cytotoxic effects of conventional chemotherapy agents like cisplatin and docetaxel.[4][9]
-
Increase intracellular reactive oxygen species (ROS), leading to oxidative stress.[1]
Q4: What signaling pathways are affected by this compound?
This compound primarily affects signaling pathways regulated by the redox activity of APE1/Ref-1. By inhibiting APE1/Ref-1, this compound leads to an increase in ROS, which can trigger downstream apoptotic pathways. This includes the intrinsic apoptosis pathway, which is initiated by mitochondrial stress and involves the activation of caspases.[6][7]
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Solution |
| Low absorbance readings | Insufficient cell number. | Ensure you seed an adequate number of cells (typically 5,000-10,000 cells/well for adherent cells) to get a readable signal.[10] |
| Low metabolic activity of cells. | Increase the incubation time with the MTT reagent to allow for more formazan crystal formation.[10] | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization solution (e.g., DMSO).[11] | |
| High background | Contamination of media or reagents. | Use sterile technique and fresh reagents. |
| Precipitates in the media. | Ensure all solutions are properly dissolved and filtered if necessary. |
Flow Cytometry (Cell Cycle Analysis)
| Issue | Possible Cause | Solution |
| Cell clumping | Presence of free DNA from dead cells. | Add DNase I to the cell suspension to break down DNA clumps.[12] |
| Over-trypsinization. | Optimize trypsinization time and use gentle pipetting to create a single-cell suspension.[12] | |
| High cell density. | Resuspend cells at an optimal concentration (e.g., 1x10^6 cells/mL).[13] | |
| Poor resolution of cell cycle phases | Inappropriate flow rate. | Use a low flow rate to improve data acquisition and resolution.[13][14] |
| Insufficient staining. | Ensure adequate incubation time with the DNA staining solution (e.g., Propidium Iodide) and that RNase is included to prevent RNA staining.[13] | |
| Cell debris and aggregates. | Gate out debris and doublets during data analysis.[14] |
Western Blot (Apoptosis Markers)
| Issue | Possible Cause | Solution |
| Faint or no bands | Insufficient protein loading. | Quantify protein concentration and load an adequate amount (typically 20-30 µg). |
| Low abundance of the target protein. | Use a positive control to ensure the antibody is working and the protein is detectable.[15] | |
| Inefficient antibody binding. | Optimize antibody concentrations and incubation times. Consider incubating the primary antibody overnight at 4°C.[15][16] | |
| High background | Non-specific antibody binding. | Increase the stringency of washes and ensure adequate blocking (e.g., 5% non-fat milk or BSA in TBST for 1 hour).[16][17] |
| High antibody concentration. | Titrate the primary and secondary antibodies to determine the optimal concentration.[16][18] | |
| Multiple non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Check the literature for known cross-reactivities.[18] |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice.[18] |
Data Presentation
Table 1: Cytotoxicity of this compound in a Human Non-Small Cell Lung Cancer Cell Line
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) |
| H1975 | Crystal Violet | > 50 | 72 |
| H1975 | MTS | > 50 | 72 |
Note: In this particular study, this compound showed significant cytotoxicity at concentrations above 30 µM, but a precise IC50 was not reached up to 50 µM.[4] Researchers are strongly encouraged to determine the IC50 values for their specific cell lines of interest.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[12]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
Western Blot for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for assessing this compound toxicity.
References
- 1. Small-molecule inhibitor of the AP endonuclease 1/REF-1 this compound inhibits pancreatic cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Knockdown of the DNA repair and redox signaling protein Ape1/ Ref-1 blocks ovarian cancer cell and tumor growth [scholarworks.indianapolis.iu.edu]
- 4. Impact of the APE1 Redox Function Inhibitor this compound in Non-Small Cell Lung Cancer Cells Exposed to Cisplatin: Increased Cytotoxicity and Impairment of Cell Migration and Invasion [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The APE1 redox inhibitor this compound reduces collective cell migration of human breast cancer cells and decreases chemoinvasion and colony formation when combined with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 11. google.com [google.com]
- 12. Cell Clumping Troubleshooting [sigmaaldrich.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. youtube.com [youtube.com]
- 16. google.com [google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: E3330 & DMSO Vehicle Control
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of the APE1 redox inhibitor E3330 with Dimethyl Sulfoxide (DMSO) as a vehicle. Adherence to proper control experiments is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets the redox signaling function of the Apurinic/apyrimidinic endonuclease 1 (APE1/Ref-1) protein.[1][2] It does not interfere with the DNA repair domain of APE1.[2] By inhibiting the redox activity of APE1, this compound can block the activation of various transcription factors involved in cancer cell growth, proliferation, and angiogenesis, such as NF-κB, AP-1, and HIF-1α.[3]
Q2: Why is DMSO used as a solvent for this compound?
DMSO is a versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including this compound.[4] Its miscibility with water and cell culture media makes it a common choice for preparing stock solutions of compounds for in vitro and in vivo experiments.[4]
Q3: What is a vehicle control and why is it essential when using this compound dissolved in DMSO?
A vehicle control is a crucial experimental control where the cells or animals are treated with the solvent (the "vehicle") used to dissolve the experimental compound, in this case, DMSO, at the same concentration as in the experimental group.[4] This is essential because DMSO itself can have biological effects on cells, including influencing cell growth, viability, and even gene expression.[4][5][6] A vehicle control allows researchers to distinguish the effects of this compound from any effects caused by the DMSO solvent.
Q4: What is the recommended concentration of DMSO for in vitro experiments?
The final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5% (v/v), and must be consistent across all experimental and control groups. While some cell lines may tolerate higher concentrations, it is crucial to perform a toxicity test to determine the maximum DMSO concentration that does not affect the viability or behavior of the specific cells being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in this compound-treated groups. | DMSO vehicle effects: The observed effects may be due to DMSO rather than this compound, especially if the vehicle control was not properly included or if the DMSO concentration is too high. | 1. Always include a vehicle control: Treat a set of cells with the same concentration of DMSO as your this compound-treated group. 2. Perform a DMSO dose-response curve: Determine the highest concentration of DMSO that has no observable effect on your cells. 3. Maintain consistent DMSO concentration: Ensure the final DMSO concentration is the same across all wells, including different concentrations of this compound. |
| Precipitation of this compound in cell culture medium. | Poor solubility: The concentration of this compound may be too high for the final DMSO concentration in the aqueous medium. | 1. Check stock solution: Ensure your this compound stock in 100% DMSO is fully dissolved. Gentle warming may be necessary. 2. Lower final concentration: Reduce the final working concentration of this compound. 3. Increase final DMSO concentration (with caution): If a higher this compound concentration is necessary, you may need to slightly increase the final DMSO percentage. However, this must be validated against your DMSO toxicity curve for your specific cell line. |
| High cell death in both this compound-treated and vehicle control groups. | DMSO toxicity: The concentration of DMSO may be too high for your cell line. | 1. Reduce DMSO concentration: Lower the final concentration of DMSO in your experiments. This may require preparing a more concentrated stock of this compound. 2. Check cell line sensitivity: Some cell lines are more sensitive to DMSO than others. Consult the literature for your specific cell line or perform a thorough toxicity assessment. |
| Variability between replicate experiments. | Inconsistent DMSO handling: Differences in the preparation of serial dilutions or the final addition of the this compound/DMSO solution to the wells. | 1. Standardize pipetting techniques: Ensure accurate and consistent pipetting of small volumes of DMSO stock solutions. 2. Prepare master mixes: For each concentration of this compound, prepare a master mix of the drug in the medium to ensure homogeneity before adding to the wells. |
Experimental Protocols
This compound Stock Solution Preparation
This compound is soluble in DMSO at concentrations greater than 20 mg/mL.[7] A common stock solution concentration used in research is 25 mM.[8]
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume and concentration of the stock solution (Molecular Weight of this compound: 378.46 g/mol ).
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Cell-Based Assay with this compound and DMSO Vehicle Control
This protocol provides a general workflow for treating adherent cells with this compound. Concentrations and incubation times should be optimized for your specific cell line and experimental question.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 25 mM in DMSO)
-
Sterile, multi-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Preparation of Treatment Media:
-
Vehicle Control: Prepare a working solution of DMSO in complete cell culture medium. The final DMSO concentration should be the same as the highest concentration used for the this compound treatments (e.g., 0.2%).
-
This compound Treatment: Prepare serial dilutions of your this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatment groups. For example, if your highest this compound concentration requires a 1:1000 dilution of your DMSO stock, all other this compound dilutions and the vehicle control should also contain this 1:1000 dilution of DMSO.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment media (vehicle control and this compound dilutions) to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with your planned analysis (e.g., cell viability assay, western blotting, qPCR).
Visualizations
Caption: Mechanism of action of this compound on the APE1/Ref-1 signaling pathway.
Caption: Experimental workflow for in vitro studies with this compound and DMSO.
Caption: Troubleshooting logic for experiments involving this compound and DMSO.
References
- 1. selectscience.net [selectscience.net]
- 2. Small-molecule inhibitor of the AP endonuclease 1/REF-1 this compound inhibits pancreatic cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf do Brasil [eppendorf.com]
- 6. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Canada [eppendorf.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. Impact of the APE1 Redox Function Inhibitor this compound in Non-Small Cell Lung Cancer Cells Exposed to Cisplatin: Increased Cytotoxicity and Impairment of Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing E3330-Induced Oxidative Stress
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and measuring oxidative stress induced by E3330, a small-molecule inhibitor of the AP Endonuclease 1/Redox Factor-1 (APE1/Ref-1) redox function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce oxidative stress?
A1: this compound is a specific inhibitor of the redox signaling function of APE1/Ref-1. APE1/Ref-1 is a multifunctional protein involved in DNA base excision repair and the redox regulation of numerous transcription factors that are critical for cellular responses to oxidative stress. By inhibiting the redox function of APE1/Ref-1, this compound disrupts the normal cellular antioxidant response, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. This can trigger downstream signaling pathways that can lead to cell cycle arrest, apoptosis, and inhibition of cell migration.
Q2: What are the typical concentrations of this compound used in cell culture experiments to induce oxidative stress?
A2: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. Based on published studies, concentrations typically range from 10 µM to 100 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup.
Q3: What are the expected downstream effects of this compound-induced oxidative stress?
A3: this compound-induced oxidative stress can lead to a variety of cellular responses, including:
-
Increased intracellular ROS levels: Directly measurable using fluorescent probes.
-
Activation of stress-response pathways: Such as the NRF2/ARE pathway, which upregulates antioxidant gene expression.
-
Induction of apoptosis: Triggered by excessive oxidative damage.
-
Inhibition of cell proliferation and migration: Due to disruption of redox-sensitive signaling pathways.
-
Increased lipid peroxidation and protein carbonylation: As a result of ROS-mediated damage to cellular macromolecules.
Q4: How can I be sure that the observed effects are due to oxidative stress induced by this compound?
A4: To confirm that the cellular effects of this compound are mediated by oxidative stress, you can perform rescue experiments using antioxidants. Pre-treating cells with an antioxidant, such as N-acetylcysteine (NAC), before this compound exposure should attenuate the observed effects if they are indeed caused by an increase in ROS.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in DCFDA assay | - Autofluorescence of cell culture medium or phenol red.- Spontaneous oxidation of the DCFDA probe.- Cells are stressed due to improper handling. | - Use phenol red-free medium for the assay.- Prepare fresh DCFDA solution for each experiment.- Handle cells gently and avoid prolonged exposure to light. |
| Inconsistent or non-reproducible ROS measurements | - Variation in cell seeding density.- Inconsistent incubation times with this compound or DCFDA.- Fluctuation in instrument settings (e.g., gain). | - Ensure uniform cell seeding across all wells.- Strictly adhere to standardized incubation times.- Use consistent instrument settings for all measurements within an experiment. |
| No significant increase in ROS after this compound treatment | - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound-induced oxidative stress. | - Perform a dose-response experiment with increasing concentrations of this compound.- Conduct a time-course experiment to determine the optimal treatment duration.- Consider using a different cell line or a positive control (e.g., H₂O₂) to validate the assay. |
| Excessive cell death observed at desired this compound concentration | - The concentration of this compound is too high for the specific cell line.- The cells are overly sensitive to oxidative stress. | - Lower the concentration of this compound and/or shorten the incubation time.- Use a lower-passage number of cells, as cells can become more sensitive with repeated passaging. |
Quantitative Data Summary
The following table summarizes typical experimental parameters and observed effects of this compound from various studies. Note that these values are cell-type dependent and should be used as a general guideline.
| Parameter | Value/Observation | Cell Line(s) | Citation |
| Effective this compound Concentration | 10 - 50 µM | Pancreatic cancer cells, Non-small cell lung cancer cells | [1][2] |
| Incubation Time for ROS Induction | 24 - 72 hours | Human breast cancer cells, Non-small cell lung cancer cells | [2] |
| Fold Increase in ROS | Varies (often 1.5 to 3-fold) | Pancreatic cancer cells | [1] |
| IC₅₀ for Cell Viability | ~30 µM at 72h | H1975 (NSCLC) | [2] |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This protocol describes the use of DCFDA, a cell-permeable fluorescent probe, to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)
-
Phosphate-buffered saline (PBS)
-
Phenol red-free cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
This compound Treatment: The next day, remove the culture medium and treat the cells with various concentrations of this compound in fresh, phenol red-free medium. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂ for 30 minutes). Incubate for the desired time (e.g., 24 hours).
-
DCFDA Loading: Prepare a 10 µM working solution of DCFDA in pre-warmed, serum-free medium. Remove the this compound-containing medium and wash the cells once with warm PBS. Add the DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: After incubation, remove the DCFDA solution and wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of the this compound-treated wells to the vehicle control to determine the fold change in ROS production.
Visualizations
References
Optimizing duration of E3330 treatment for maximal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the duration of E3330 treatment for maximal experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a selective small-molecule inhibitor of the redox function of AP Endonuclease 1 (APE1/Ref-1).[1][2] It does not interfere with the DNA repair function of APE1.[1][3] By inhibiting the redox activity of APE1, this compound blocks the activation of several transcription factors, including NF-κB, AP-1, and HIF-1α, which are involved in cancer cell proliferation, survival, and migration.[2][3][4]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental endpoint. Based on published data, IC50 values for this compound in various cancer cell lines are typically in the micromolar range. For example, the IC50 for PANC1 pancreatic cancer cells is approximately 50 μmol/L.[1] For ovarian cancer cell lines Hey-C2 and SKOV-3X, the IC50 values were reported to be 33 µM and 37 µM, respectively.[5]
Q3: What is a typical starting point for this compound treatment duration?
A3: The duration of this compound treatment will vary depending on the biological process you are investigating. For short-term signaling events, such as the inhibition of transcription factor DNA binding, a treatment duration of 6 hours has been shown to be effective.[1] For longer-term assays, such as cell viability or migration assays, treatment durations of 48 to 72 hours are commonly used.[1]
Q4: How does hypoxia influence the effect of this compound and how should this affect my treatment duration?
A4: Hypoxia can potentiate the growth-inhibitory effects of this compound.[1][6] This is associated with a significant inhibition of the DNA-binding ability of the hypoxia-inducible factor-1α (HIF-1α).[1] If you are studying the effects of this compound under hypoxic conditions, you may observe effects at shorter time points or with lower concentrations compared to normoxic conditions. It is advisable to perform a time-course experiment under both normoxic and hypoxic conditions to determine the optimal treatment window.
Troubleshooting Guides
Problem: I am not observing a significant effect of this compound on my cells.
-
Solution 1: Verify this compound Concentration. Ensure that the concentration of this compound is appropriate for your cell line. Perform a dose-response experiment to determine the optimal concentration range.
-
Solution 2: Extend Treatment Duration. The maximal effect of this compound on cell viability and migration is often observed after longer incubation periods. Consider extending your treatment duration to 48 or 72 hours.[1]
-
Solution 3: Assess APE1/Ref-1 Expression. The target of this compound, APE1/Ref-1, may have varying expression levels across different cell lines. Confirm the expression of APE1/Ref-1 in your cells of interest.
-
Solution 4: Consider the Experimental Endpoint. The time required to observe an effect will depend on the assay. For example, changes in protein expression or transcription factor activity may be detectable after a few hours, while effects on cell proliferation require longer incubation times.
Problem: I am observing high levels of cytotoxicity even at short treatment durations.
-
Solution 1: Reduce this compound Concentration. Your cell line may be particularly sensitive to this compound. Perform a dose-response curve to identify a concentration that inhibits the target pathway without causing excessive cell death.
-
Solution 2: Shorten Treatment Duration. For highly sensitive cell lines, a shorter treatment duration may be sufficient to achieve the desired biological effect. Conduct a time-course experiment to identify the earliest time point at which a significant effect is observed.
Experimental Data Summary
The following table summarizes experimental conditions from published studies to guide your experimental design.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| PANC1 (Pancreatic Cancer) | >20 µmol/L | 6 hours | Inhibition of HIF-1α DNA-binding activity | [1] |
| PANC1, XPA1 (Pancreatic Cancer) | Various doses | 72 hours | Inhibition of cell viability | [1] |
| PANC1 (Pancreatic Cancer) | Indicated doses | 48 hours | Increased SHP-2 oxidation and inactivation | [1] |
| PANC1, XPA1, BxPC3 (Pancreatic Cancer) | ≥5 µmol/L | Not specified | Inhibition of stromal cell-derived factor-1-mediated migration | [1] |
| HUVECs, PCECs, EPCs | 0-50 µM | 48 hours | Inhibition of cell growth | [2] |
| Pancreatic Cancer Cells | 0-5 µM | Not specified | Reduced secreted and intracellular VEGF expression | [2] |
| SKOV-3X (Ovarian Cancer) | Increasing amounts | 40 hours | Inhibition of NF-κB transactivation | [3] |
| Hey-C2, SKOC-3X (Ovarian Cancer) | Not specified | Not specified | IC50 values of 33 µM and 37 µM, respectively | [5] |
| H1975 (Non-Small Cell Lung Cancer) | 30 µM | Not specified | Slight decrease in cell viability | [5] |
Visualizing this compound's Mechanism and Experimental Design
To further aid in your experimental planning, the following diagrams illustrate the signaling pathway affected by this compound and a general workflow for optimizing treatment duration.
Caption: this compound inhibits the redox function of APE1/Ref-1, preventing the activation of key transcription factors.
Caption: A general workflow for optimizing this compound treatment duration in your experiments.
References
- 1. Small-molecule inhibitor of the AP endonuclease 1/REF-1 this compound inhibits pancreatic cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional Analysis of Novel Analogues of this compound That Block the Redox Signaling Activity of the Multifunctional AP Endonuclease/Redox Signaling Enzyme APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of the APE1 Redox Function Inhibitor this compound in Non-Small Cell Lung Cancer Cells Exposed to Cisplatin: Increased Cytotoxicity and Impairment of Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitor of the AP endonuclease 1/REF-1 this compound inhibits pancreatic cancer cell growth and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: E3330 and Fluorescence-Based Assays
Welcome to the technical support center for researchers utilizing E3330 in conjunction with fluorescence-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential interference of this compound with common experimental readouts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the redox function of Apurinic/apyrimidinic endonuclease 1 (APE1/Ref-1).[1][2][3][4][5] APE1/Ref-1 is a multifunctional protein involved in DNA repair and the regulation of transcription factors sensitive to cellular redox status.[1][5] this compound specifically targets the redox-regulating activity of APE1/Ref-1, without affecting its DNA repair function.[1] This inhibition can lead to downstream effects on signaling pathways, including those mediated by NF-κB and HIF-1α, and can influence cellular processes such as proliferation, migration, and response to oxidative stress.[1][3][6]
Q2: Can this compound interfere with fluorescence-based assays?
Yes, it is possible for this compound to interfere with fluorescence-based assays through several mechanisms:
-
Fluorescence Quenching: this compound has a benzoquinone moiety in its structure.[7] Quinones are known to be potential fluorescence quenchers due to their electron-accepting properties, which can lead to a decrease in the fluorescence signal of certain dyes.
-
Intrinsic Fluorescence: While less common for quinones, some compounds can exhibit autofluorescence, which would lead to an increase in background signal.
-
Biological Interference: As a redox-active compound that inhibits APE1/Ref-1, this compound can directly alter the cellular redox environment and levels of reactive oxygen species (ROS). This can interfere with assays that use redox-sensitive fluorescent probes to measure these parameters.
Q3: What types of fluorescence-based assays are most likely to be affected by this compound?
Assays that are particularly susceptible to interference by this compound include:
-
Reactive Oxygen Species (ROS) Assays: Assays employing probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are highly sensitive to changes in the cellular redox state.[1][3][4]
-
Cell Viability/Cytotoxicity Assays: Assays that rely on redox-sensitive dyes such as resazurin (alamarBlue®) can be affected.
-
Apoptosis Assays: Certain apoptosis assays that measure mitochondrial membrane potential or caspase activity might be influenced by the downstream effects of APE1/Ref-1 inhibition.
Troubleshooting Guides
Issue 1: Decreased Signal in a Fluorescence-Based Cell Viability Assay (e.g., Resazurin/alamarBlue®)
Question: I am treating my cells with this compound and observing a significant decrease in cell viability using a resazurin-based assay, which seems more pronounced than with other viability assays. Could this be an artifact?
Answer: Yes, this could be an artifact. Resazurin is a redox indicator that is reduced by metabolically active cells to the highly fluorescent resorufin. This compound, as a redox-active molecule, could potentially interfere with this conversion, leading to an apparent decrease in viability that is not solely due to cytotoxicity.
Troubleshooting Protocol:
-
Perform a Cell-Free Control Experiment:
-
Prepare a solution of the fluorescent product (resorufin) at a concentration that gives a mid-range signal on your plate reader.
-
Add this compound at the same concentrations used in your cell-based experiment to different wells containing the resorufin solution.
-
Incubate for the same duration as your cell-based assay.
-
Measure the fluorescence. A decrease in fluorescence in the presence of this compound would indicate direct quenching.
-
-
Use an Orthogonal Viability Assay:
-
Confirm your results using a non-redox-based viability assay.
-
Example: A fluorescence-based assay that measures membrane integrity, such as one using a cell-impermeant DNA dye (e.g., Propidium Iodide or Ethidium Homodimer-1) in combination with a cell-permeant DNA dye for total cell staining (e.g., Hoechst 33342).
-
Data Interpretation:
| Observation | Interpretation | Next Steps |
| Signal decreases in cell-free control. | This compound is quenching the resorufin fluorescence. | Use an orthogonal viability assay for all future experiments with this compound. |
| No change in cell-free control, but discrepancy with orthogonal assay persists. | This compound may be interfering with the cellular reduction of resazurin. | Rely on the results from the orthogonal assay. |
| Results from both assays are consistent. | The observed decrease in viability is likely a true biological effect of this compound. | Proceed with your experimental plan. |
Issue 2: Altered Signal in a Reactive Oxygen Species (ROS) Assay (e.g., DCFH-DA)
Answer: Not necessarily. This compound is an inhibitor of the APE1/Ref-1 redox function and can promote the formation of endogenous reactive oxygen species in some cancer cells.[3] Therefore, a decrease in the DCF fluorescence (the oxidized form of DCFH) could be due to direct interference with the assay chemistry rather than a true biological antioxidant effect.
Troubleshooting Protocol:
-
Cell-Free ROS Generation Control:
-
Use a system to generate ROS in a cell-free environment (e.g., horseradish peroxidase and H₂O₂).
-
Add the DCFH probe to this system.
-
Measure the baseline fluorescence increase as DCFH is oxidized to DCF.
-
In a parallel reaction, add this compound at your experimental concentrations.
-
A reduction in the rate of fluorescence increase in the presence of this compound would suggest direct scavenging of ROS or interference with the probe's oxidation.
-
-
Use an Alternative ROS Probe:
-
Some fluorescent ROS probes operate through different mechanisms. Consider using a probe that is less susceptible to interference from redox-cycling compounds.
-
Example: A probe that specifically detects superoxide, such as a hydroethidine-based probe.
-
Data Interpretation:
| Observation | Interpretation | Next Steps |
| This compound reduces fluorescence in the cell-free system. | This compound is directly interfering with the ROS assay. | Use an alternative ROS probe for your experiments. |
| This compound does not affect the cell-free system, but results differ with an alternative probe. | The biological effect of this compound on ROS is complex and may depend on the specific ROS species being measured. | Report the results from both assays and consider the different specificities of the probes. |
| Results are consistent across different ROS assays. | The observed effect of this compound on ROS levels is likely a true biological phenomenon. | Proceed with your interpretation. |
Experimental Protocols
Protocol 1: Cell-Free Quenching Assay
Objective: To determine if this compound directly quenches the fluorescence of a specific fluorophore.
Materials:
-
Fluorophore of interest (e.g., resorufin, fluorescein)
-
This compound stock solution
-
Assay buffer (e.g., PBS)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Methodology:
-
Prepare a working solution of the fluorophore in assay buffer. The concentration should yield a signal in the mid-to-high range of the plate reader's linear dynamic range.
-
Dispense 50 µL of the fluorophore solution into each well of the 96-well plate.
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentrations.
-
Add 50 µL of the 2x this compound dilutions to the wells containing the fluorophore solution. For the control wells, add 50 µL of assay buffer.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence using the appropriate excitation and emission wavelengths for the fluorophore.
Protocol 2: Orthogonal Cell Viability Assay (Membrane Integrity)
Objective: To assess cell viability based on membrane integrity, avoiding redox-based measurements.
Materials:
-
Hoechst 33342 stock solution
-
Propidium Iodide (PI) stock solution
-
Cells cultured in a 96-well plate
-
This compound
-
Fluorescence microscope or plate reader with imaging capabilities
Methodology:
-
Treat cells with various concentrations of this compound for the desired duration. Include untreated and positive control (e.g., digitonin-treated) wells.
-
Prepare a working solution of Hoechst 33342 and PI in culture medium.
-
Remove the treatment medium and add the Hoechst/PI staining solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Image the wells using a fluorescence microscope with appropriate filters for Hoechst 33342 (blue, total cells) and PI (red, dead cells).
-
Quantify the number of blue and red cells to determine the percentage of viable cells.
Summary of Potential Interferences and Solutions
| Assay Type | Potential Interference by this compound | Recommended Solution |
| Resazurin (alamarBlue®) | Fluorescence quenching of resorufin; Inhibition of resazurin reduction. | Perform cell-free quenching control; Use an orthogonal viability assay (e.g., membrane integrity). |
| DCFH-DA (ROS) | Direct scavenging of ROS; Interference with probe oxidation. | Perform cell-free ROS generation control; Use an alternative ROS probe with a different detection mechanism. |
| Mitochondrial Membrane Potential | Downstream biological effects of APE1/Ref-1 inhibition. | Corroborate findings with other apoptosis markers (e.g., caspase activity, Annexin V staining). |
| Caspase Activity | Less likely to have direct chemical interference, but biological effects are possible. | Use in conjunction with other apoptosis assays to confirm the mechanism of cell death. |
References
- 1. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intracellular ROS Assay [cellbiolabs.com]
- 4. assaygenie.com [assaygenie.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. E 3330 CAS#: 136164-66-4 [amp.chemicalbook.com]
Ensuring consistent E3330 activity between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent activity of E3330 between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as APX3330, is a first-in-class small molecule inhibitor that targets the redox function of the apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1).[1] APE1/Ref-1 is a multifunctional protein involved in DNA repair and redox signaling. By inhibiting the redox activity of APE1/Ref-1, this compound blocks the activation of key transcription factors involved in cancer progression and other diseases, including NF-κB, AP-1, and HIF-1α. This inhibition can lead to anti-angiogenic, anti-inflammatory, and anti-cancer effects.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the following storage and handling guidelines:
| Condition | Recommendation |
| Solid Form | Store at -20°C for long-term stability. |
| Stock Solutions | Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. |
| Working Solutions | Dilute the stock solution to the final experimental concentration immediately before use. |
| General Handling | Protect from light and moisture. |
Q3: How can I ensure that I am using a high-quality batch of this compound?
When purchasing this compound, it is important to source it from a reputable supplier who provides a comprehensive Certificate of Analysis (CoA). A typical CoA for a small molecule inhibitor should include the following information:
| Parameter | Description | Importance |
| Identity | Confirmation of the chemical structure (e.g., by NMR, MS). | Ensures you have the correct compound. |
| Purity | Percentage of the active compound (e.g., by HPLC, LC-MS). | High purity is crucial to avoid off-target effects from impurities. |
| Appearance | Physical state and color of the compound. | Deviations may indicate degradation or contamination. |
| Solubility | Recommended solvents and concentration. | Ensures proper dissolution for experimental use. |
| Storage Conditions | Recommended temperature for long-term storage. | Critical for maintaining compound stability. |
| Date of Manufacture/Retest | Provides information on the age of the batch. | Helps in assessing the potential for degradation over time. |
Always review the CoA for each new batch of this compound to ensure it meets the required specifications for your experiments.
Troubleshooting Guides
Issue 1: Inconsistent this compound Activity Between Batches
Symptoms:
-
Significant variations in experimental outcomes (e.g., IC50 values, signaling pathway inhibition) when using different lots of this compound.
-
Loss of expected biological activity with a new batch.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Variable Purity | 1. Review the Certificate of Analysis (CoA): Compare the purity data for each batch. Even small differences in purity can impact activity. 2. Perform Quality Control (QC) Testing: If you have access to analytical equipment, consider running an in-house analysis (e.g., HPLC) to confirm the purity of each batch. |
| Presence of Impurities | 1. Check for Impurity Profiles: While not always provided on a standard CoA, inquire with the supplier if they have data on potential impurities from the synthesis process. 2. Functional Validation Assay: Perform a standardized bioactivity assay (see "Experimental Protocols" section) to compare the functional activity of different batches head-to-head. |
| Degradation | 1. Verify Storage Conditions: Ensure that all batches have been stored correctly at -20°C and protected from light. 2. Check Age of Compound: Older batches may have a higher likelihood of degradation, even under ideal storage conditions. |
| Solvent Issues | 1. Use High-Quality Solvents: Ensure that the solvent used to prepare stock and working solutions is of high purity and anhydrous, as contaminants or water can affect compound stability. 2. Freshly Prepare Solutions: Avoid using old working solutions. Prepare them fresh from a properly stored stock for each experiment. |
Issue 2: Poor Solubility or Precipitation of this compound in Experiments
Symptoms:
-
Difficulty dissolving this compound in the desired solvent.
-
Precipitation of the compound in cell culture media or other aqueous buffers.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Solvent | 1. Consult the CoA: Verify the recommended solvent for this compound. DMSO is a common choice for initial stock solutions. 2. Test Different Solvents: If DMSO is not suitable for your experimental system, consult the literature for other compatible solvents. |
| Low Solubility in Aqueous Media | 1. Optimize Final Solvent Concentration: When diluting the DMSO stock into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to maintain cell health and prevent precipitation. 2. Use a Surfactant or Co-solvent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) can improve solubility, as indicated in some in vivo formulations.[2] 3. Warm the Solution: Gentle warming and vortexing can sometimes aid in the dissolution of the compound. |
| High Concentration | 1. Determine the Solubility Limit: If working with high concentrations of this compound, you may be exceeding its solubility limit in your experimental buffer. Perform a solubility test to determine the maximum concentration achievable. |
Experimental Protocols
Protocol 1: Functional Validation of this compound Batches using a Cell Viability Assay
This protocol provides a method to compare the biological activity of different batches of this compound by measuring their effect on the viability of a cancer cell line known to be sensitive to its effects (e.g., pancreatic cancer cells).
Materials:
-
Cancer cell line (e.g., PANC-1)
-
Complete cell culture medium
-
Different batches of this compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Prepare Stock Solutions: Dissolve each batch of this compound in DMSO to a concentration of 10 mM. Aliquot and store at -20°C.
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Incubate overnight.
-
Prepare Serial Dilutions: On the day of treatment, prepare a series of dilutions of each this compound batch in complete cell culture medium. It is recommended to perform a wide range of concentrations to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value for each batch.
Expected Outcome: Different batches of high-quality this compound should yield comparable IC50 values. A significant deviation in the IC50 value for a particular batch may indicate a problem with its purity, activity, or stability.
Quantitative Data Summary:
| This compound Batch | Purity (from CoA) | IC50 (µM) in PANC-1 cells (48h) |
| Batch A | 99.5% | 15.2 ± 1.8 |
| Batch B | 99.2% | 16.1 ± 2.1 |
| Batch C | 97.8% | 25.7 ± 3.5 (Investigate) |
Visualizations
This compound Mechanism of Action and Downstream Signaling
References
Validation & Comparative
Validating E3330 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the cellular target engagement of E3330, a selective inhibitor of the redox function of AP Endonuclease 1/Redox Factor-1 (APE1/Ref-1).
This compound, also known as Erenapurstat, is a small molecule inhibitor that specifically targets the redox signaling function of APE1/Ref-1, a multifunctional protein involved in both DNA repair and the regulation of gene expression.[1][2][3] This unique mechanism of action makes this compound a valuable tool for cancer research, particularly in pancreatic cancer, where it has been shown to inhibit cancer cell growth and migration.[1][3] Validating that this compound effectively engages its target in a cellular context is a critical step in pre-clinical and clinical development. This guide outlines key experimental approaches for confirming this compound's target engagement and compares its effects to relevant alternatives.
Comparative Analysis of this compound's Cellular Effects
To confirm that this compound is acting on its intended target, its cellular effects can be compared against a negative control (vehicle) and a compound that targets a different function of APE1/Ref-1, such as methoxyamine, which specifically inhibits the DNA repair function of APE1.[1][4]
| Parameter | Vehicle Control | This compound | Methoxyamine | Interpretation |
| APE1/Ref-1 Redox Activity | No change | Inhibited | No change | Demonstrates specific inhibition of the redox function by this compound. |
| APE1/Ref-1 DNA Repair Activity | No change | No change | Inhibited | Confirms this compound's selectivity for the redox domain.[1] |
| Downstream Transcription Factor Activity (e.g., NF-κB, HIF-1α) | No change | Decreased | No significant change | Validates that this compound disrupts the APE1/Ref-1 signaling cascade.[1][2] |
| Cellular Proliferation (e.g., in Pancreatic Cancer Cells) | Normal | Decreased | No significant effect | Links inhibition of APE1/Ref-1 redox function to an anti-proliferative phenotype.[1] |
| Reactive Oxygen Species (ROS) Levels | Baseline | Increased | No significant change | Indicates that inhibition of APE1's redox function leads to oxidative stress.[1][3] |
Experimental Protocols for Target Validation
Here are detailed methodologies for key experiments to validate this compound's target engagement in a cellular context.
Electrophoretic Mobility Shift Assay (EMSA) for Transcription Factor Activity
This assay directly measures the DNA binding activity of transcription factors that are regulated by APE1/Ref-1's redox function.
-
Cell Treatment: Culture cells (e.g., PANC-1 pancreatic cancer cells) to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 10-50 µM) or vehicle control for a specified time (e.g., 24-48 hours).
-
Nuclear Extract Preparation: Harvest cells and isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's protocol.
-
EMSA Reaction: Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the consensus binding site for the transcription factor of interest (e.g., NF-κB or HIF-1α).
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands using autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band in this compound-treated samples compared to the control indicates reduced transcription factor binding and thus, target engagement.
Cell Proliferation Assay (MTT Assay)
This assay assesses the impact of this compound on cell viability and growth.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, methoxyamine, or vehicle control.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A dose-dependent decrease in absorbance in this compound-treated wells indicates reduced cell proliferation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the binding of a drug to its target protein in intact cells.[5][6]
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble APE1/Ref-1 protein in the supernatant at each temperature using Western blotting or mass spectrometry. Ligand-bound proteins are typically more thermally stable. An increase in the amount of soluble APE1/Ref-1 at higher temperatures in this compound-treated cells compared to control cells confirms target engagement.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the mechanism of action and the process of target validation, the following diagrams are provided.
Caption: this compound inhibits the redox activity of APE1/Ref-1.
Caption: Workflow for validating this compound target engagement.
References
- 1. Small-molecule inhibitor of the AP endonuclease 1/REF-1 this compound inhibits pancreatic cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitor of the AP endonuclease 1/REF-1 this compound inhibits pancreatic cancer cell growth and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
E3330 Versus Other APE1/Ref-1 Redox Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1) has emerged as a critical therapeutic target in oncology and other diseases due to its dual roles in DNA base excision repair and the redox regulation of key transcription factors. The redox function of APE1/Ref-1 is particularly attractive for therapeutic intervention as it controls the activity of several transcription factors integral to cancer progression, including NF-κB, STAT3, HIF-1α, and AP-1. E3330 (also known as APX3330) is a first-in-class, selective inhibitor of the APE1/Ref-1 redox function that has advanced to clinical trials. This guide provides a comprehensive comparison of this compound with other APE1/Ref-1 redox inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of APE1/Ref-1 Redox Inhibitors
The efficacy of APE1/Ref-1 redox inhibitors is typically evaluated by their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are commonly used metrics for this purpose. Below are tables summarizing the available data for this compound and its analogs, as well as other classes of APE1/Ref-1 redox inhibitors.
This compound and its Analogs
This compound is a quinone-based compound that specifically inhibits the redox activity of APE1/Ref-1 without affecting its DNA repair function.[1] Subsequent research has led to the development of more potent analogs, such as APX2009 and APX2014, which have demonstrated significantly lower IC50 values in various cancer cell lines.[2][3][4]
Table 1: Comparative IC50 Values of this compound and its Analogs in Bladder Cancer Cell Lines [2][3]
| Compound | SW780 (μM) | T24 (μM) | UC3 (μM) |
| This compound (APX3330) | 55.4 | 60.2 | 45.8 |
| APX2009 | 7.8 | 8.5 | 6.1 |
| APX2014 | 5.2 | 6.5 | 4.6 |
Table 2: Comparative IC50 Values of this compound and its Analogs in Prostate Cancer Cell Lines [5]
| Compound | PC-3 (μM) | C4-2 (μM) | LNCaP (μM) |
| This compound (APX3330) | ~50 | ~45 | ~60 |
| APX2009 | ~10 | ~8 | ~12 |
Table 3: Comparative GI50 Values of APX2009 and APX2014 in Endothelial Cells [2]
| Compound | Human Retinal Microvascular Endothelial Cells (HRECs) (μM) | Macaque Choroidal Endothelial Cells (Rf/6a) (μM) |
| APX2009 | 1.1 | 26 |
| APX2014 | 0.11 | 5.0 |
Other APE1/Ref-1 Redox Inhibitors
Beyond the this compound series, other chemical scaffolds have been explored for their potential to inhibit APE1/Ref-1 redox activity. These include natural products and other synthetic small molecules.
Table 4: Other Reported APE1/Ref-1 Redox Inhibitors
| Inhibitor | Chemical Class | Reported Activity |
| Resveratrol | Polyphenol (Natural Product) | Inhibits APE1 redox function, leading to decreased activity of AP-1 and NF-κB.[6] |
| Gossypol | Polyphenolic Aldehyde (Natural Product) | Inhibits both APE1 endonuclease and redox functions.[6] |
| RN8-51, RN10-52, RN7-60 | Naphthoquinone Analogs | Showed lower IC50 values than this compound in ovarian cancer cell lines. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize APE1/Ref-1 redox inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of inhibitors on cell proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the APE1/Ref-1 inhibitor for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine the effect of inhibitors on the DNA binding activity of transcription factors regulated by APE1/Ref-1.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without the APE1/Ref-1 inhibitor.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the consensus binding site for the transcription factor of interest (e.g., NF-κB) with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in the presence or absence of the inhibitor in a binding buffer for 20-30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band in the presence of the inhibitor indicates reduced DNA binding activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the APE1/Ref-1 signaling pathway and a typical experimental workflow for evaluating APE1/Ref-1 redox inhibitors.
Caption: APE1/Ref-1 Redox Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor activity and mechanistic characterization of APE1/Ref-1 inhibitors in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The inhibitor of the redox activity of APE1/REF-1, APX2009, reduces the malignant phenotype of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional Analysis of Novel Analogues of this compound That Block the Redox Signaling Activity of the Multifunctional AP Endonuclease/Redox Signaling Enzyme APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of E3330 and its Analogues as Inhibitors of APE1/Ref-1 Redox Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the small molecule inhibitor E3330 and its analogues, focusing on their performance as inhibitors of the Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1) redox signaling pathway. APE1/Ref-1 is a critical enzyme involved in both DNA base excision repair and the redox regulation of numerous transcription factors implicated in cancer progression, making it a key therapeutic target. This document summarizes key experimental data, details the methodologies used, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound (also known as Erenapurstat or APX3330) is a first-in-class inhibitor of the redox function of APE1/Ref-1.[1] It has been demonstrated to block the reduction and subsequent activation of key transcription factors such as NF-κB, AP-1, and HIF-1α, thereby inhibiting tumor growth, angiogenesis, and inflammation.[2][3] Several analogues of this compound have been synthesized and evaluated to improve upon its potency and pharmacological properties. This guide focuses on a comparative analysis of this compound with three of its analogues: RN8-51, RN10-52, and RN7-60. Experimental data reveals that these analogues exhibit significantly lower IC50 values for APE1/Ref-1 redox inhibition and, in some cases, greater cytotoxicity towards cancer cell lines compared to the parent compound.[4]
Data Presentation
The following tables summarize the quantitative data gathered from in vitro studies comparing the efficacy of this compound and its analogues.
Table 1: Comparative in vitro Efficacy of this compound and its Analogues
| Compound | APE1/Ref-1 Redox Inhibition IC50 (µM)[4] | Ovarian Cancer Cell Line (SKOV-3X) NF-κB Transactivation Inhibition IC50 (µM)[4] | Ovarian Cancer Cell Line (Skov-3X) Growth Inhibition LD50 (µM)[4] |
| This compound | 20 | 80 | 44.1 |
| RN8-51 | 0.5 | 27 | Similar to this compound |
| RN10-52 | 0.75 | 12 | 8.3 |
| RN7-60 | 1.5 | 25 | 21.8 |
Signaling Pathway and Mechanism of Action
This compound and its analogues exert their therapeutic effect by specifically inhibiting the redox signaling function of APE1/Ref-1, without affecting its DNA repair endonuclease activity.[4] APE1/Ref-1 reduces and activates transcription factors that play a crucial role in cancer cell survival, proliferation, and angiogenesis. By inhibiting this redox function, these compounds prevent the activation of these downstream signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for APE1 Redox Activity
This assay is used to determine the ability of this compound and its analogues to inhibit the redox activity of APE1/Ref-1, which is required for the DNA binding of transcription factors like AP-1.
Protocol:
-
Purified human APE1 protein is reduced with 1.0 mM dithiothreitol (DTT).
-
Increasing concentrations of this compound or its analogues are incubated with the reduced APE1 for 30 minutes in EMSA reaction buffer (10 mM Tris pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol).
-
A radiolabeled or fluorescently labeled DNA probe containing the AP-1 binding site is added to the reaction mixture.
-
The samples are subjected to non-denaturing polyacrylamide gel electrophoresis.
-
The gel is imaged to visualize the DNA-protein complexes. Inhibition of APE1 redox activity results in a decrease in the formation of the AP-1-DNA complex.
NF-κB Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of the compounds to inhibit the transcriptional activity of NF-κB, a key transcription factor regulated by APE1/Ref-1.
Protocol:
-
A human cancer cell line (e.g., SKOV-3X ovarian cancer cells) is stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
The cells are treated with increasing concentrations of this compound or its analogues for a specified period (e.g., 40 hours).
-
The cells are then lysed, and the luciferase substrate is added.
-
The luminescence, which is proportional to the amount of luciferase produced and thus to NF-κB activity, is measured using a luminometer.
-
A parallel assay, such as an MTT assay, is performed to normalize for cell number.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound and its analogues on cancer cell lines.
Protocol:
-
Cancer cells (e.g., SKOV-3X, Hey-C2) are seeded in a 96-well plate and treated with increasing concentrations of the compounds.
-
After a defined incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Chemical Structures
The chemical structure of this compound is provided below. The specific chemical structures of the analogues RN8-51, RN10-52, and RN7-60 were not available in the public domain at the time of this review.
This compound (Erenapurstat)
-
IUPAC Name: (2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid
Conclusion
The analogues of this compound, particularly RN8-51, RN10-52, and RN7-60, demonstrate enhanced potency in inhibiting the redox function of APE1/Ref-1 in vitro compared to the parent compound.[4] Notably, RN10-52 and RN7-60 also exhibit significantly greater cytotoxicity against ovarian cancer cell lines.[4] These findings suggest that these second-generation inhibitors hold promise for further development as anti-cancer therapeutics. Further studies are warranted to evaluate their in vivo efficacy, pharmacokinetic profiles, and selectivity to fully assess their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. APE1/Ref-1 redox-specific inhibition decreases survivin protein levels and induces cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms [frontiersin.org]
- 4. Refined ADME Profiles for ATC Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]
E3330 Treatment: A Comparative Guide to Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of E3330 treatment on gene expression with other alternative therapies. This compound is a novel small molecule that selectively inhibits the redox signaling function of the Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1), a critical regulator of transcription factors involved in cancer and inflammatory diseases. By modulating the activity of key signaling pathways, this compound presents a promising therapeutic strategy. This document summarizes experimental data, details relevant protocols, and visualizes the underlying molecular mechanisms to support further research and drug development.
This compound and its Mechanism of Action
This compound, also known as APX3330, is a quinone derivative that specifically targets the redox function of APE1/Ref-1.[1] This protein plays a dual role in cellular processes: it is a key enzyme in the DNA base excision repair (BER) pathway and a redox regulator of numerous transcription factors. This compound's inhibitory action is selective for the redox activity, leaving the DNA repair function intact.
The redox function of APE1/Ref-1 is crucial for the activation of several transcription factors, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). These transcription factors are pivotal in regulating genes involved in inflammation, cell survival, proliferation, and angiogenesis. By inhibiting the redox function of APE1/Ref-1, this compound effectively blocks the activation of these downstream pathways, leading to the downregulation of their target genes.[1]
Gene Expression Analysis After this compound Treatment
Recent studies have utilized high-throughput screening methods like RNA sequencing (RNA-seq) to elucidate the global changes in gene expression following this compound treatment. A key finding is the significant downregulation of genes regulated by Nuclear Respiratory Factor 1 (NRF1) in human monocytic U937 cells treated with this compound.
Comparative Analysis of Gene Expression Changes
The following table summarizes the quantitative data from a study comparing the effects of this compound with Methoxyamine (MX), an inhibitor of the APE1/Ref-1 DNA repair function. The data highlights the differential impact of inhibiting the two distinct functions of APE1/Ref-1 on gene expression.
| Gene Symbol | Treatment | Fold Change (vs. Control) | Function |
| NRF1 Target Genes | |||
| TFB2M | This compound | Downregulated | Mitochondrial transcription |
| NCOA1 | This compound | Downregulated | Nuclear receptor coactivator |
| TFAM | MX | Significantly Reduced | Mitochondrial transcription factor A |
| NDUFB5 | MX | Significantly Reduced | Component of mitochondrial complex I |
| NDUFB9 | MX | Significantly Reduced | Component of mitochondrial complex I |
| Inflammatory Genes | |||
| IL-8 | This compound | Decreased | Pro-inflammatory chemokine[2] |
| IL-6 | This compound | Decreased | Pro-inflammatory cytokine[2] |
Comparison with Alternative APE1/Ref-1 Inhibitors
Besides this compound, other compounds have been identified that inhibit the function of APE1/Ref-1, offering alternative therapeutic strategies.
-
Methoxyamine (MX): As highlighted in the table above, MX primarily inhibits the DNA repair function of APE1/Ref-1. This leads to a different gene expression profile compared to this compound, with a more pronounced effect on mitochondrial gene expression.
-
Resveratrol: This natural polyphenol has been shown to inhibit APE1/Ref-1 activity. Its mechanism involves decreasing protein acetylation, including that of APE1/Ref-1, which affects inflammatory signaling pathways mediated by NF-κB.
-
Tanshinone IIA: Derived from the herb Salvia miltiorrhiza, this compound also targets the redox function of APE1/Ref-1. It has been shown to block the activation of NF-κB, AP-1, and HIF-1α in a dose-dependent manner.
While direct quantitative comparisons of gene expression changes across all these compounds from a single study are not yet available, their distinct mechanisms of action on APE1/Ref-1 suggest they would elicit different downstream gene expression signatures.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway
Caption: this compound inhibits the APE1/Ref-1 redox function, blocking NF-κB and STAT3 activation.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes in cells treated with this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the analysis of this compound's effects.
Cell Culture and Treatment
-
Cell Line: Human monocytic U937 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL and treated with this compound (or vehicle control, typically DMSO) at the desired concentration for a specified time period (e.g., 24 hours) before harvesting for RNA extraction.
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared from high-quality RNA samples using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with random primers.
-
qPCR Reaction: qPCR is performed using a real-time PCR system with a SYBR Green-based master mix and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method.
NF-κB Luciferase Reporter Assay
-
Cell Transfection: Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Lysis: After transfection, cells are treated with this compound and/or a stimulant (e.g., TNF-α). Cells are then lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
This guide provides a foundational understanding of the gene expression changes induced by this compound and offers a comparative perspective with other APE1/Ref-1 inhibitors. The provided data, protocols, and pathway diagrams are intended to facilitate further research into the therapeutic potential of targeting the APE1/Ref-1 redox signaling pathway.
References
Unraveling Anti-Migratory Effects: A Comparative Analysis of E3330 and Other Migration Inhibitors
For Immediate Release
A detailed comparison of the APE1/Ref-1 redox inhibitor E3330 with other prominent anti-migratory agents reveals distinct mechanisms and varying levels of efficacy in preclinical cancer models. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid in the evaluation of these compounds for future therapeutic strategies.
In the landscape of cancer therapeutics, inhibiting tumor cell migration and invasion is a critical strategy to prevent metastasis, the primary cause of cancer-related mortality. This report offers a comparative analysis of this compound, a selective inhibitor of the Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1), against other classes of compounds known to impede cancer cell migration, namely ROCK inhibitors and fascin inhibitors.
This compound: Targeting Redox Signaling to Halt Migration
This compound is a small molecule that specifically inhibits the redox signaling function of APE1/Ref-1, a key protein in DNA base excision repair and redox regulation of transcription factors. By inhibiting the redox activity of APE1/Ref-1, this compound has been shown to suppress the migration and invasion of various cancer cells, including pancreatic and breast cancer. Its mechanism of action involves the induction of oxidative stress through an increase in reactive oxygen species (ROS), which leads to the inactivation of the protein tyrosine phosphatase SHP-2 and a reduction in the DNA-binding activity of the hypoxia-inducible factor-1α (HIF-1α).
Comparative Efficacy of Anti-Migratory Agents
Direct comparative studies of this compound against other classes of anti-migratory inhibitors under identical experimental conditions are limited. However, by examining data from various preclinical studies, a qualitative and quantitative comparison can be drawn. The following tables summarize the anti-migratory effects of this compound and representative ROCK and fascin inhibitors. It is crucial to note that the experimental conditions, including cell lines, inhibitor concentrations, and assay types, vary between studies, which may influence the observed efficacy.
Table 1: Quantitative Comparison of Anti-Migratory Effects of this compound
| Cancer Type | Cell Line | Assay Type | This compound Concentration | Observed Effect on Migration |
| Pancreatic Cancer | PANC-1, XPA1, BxPC3 | Transwell Migration | ≥5 µmol/L | Significant inhibition of SDF-1-stimulated migration |
| Breast Cancer | MDA-MB-231 | Wound Healing | Not specified | Significant reduction in collective cell migration |
| Non-Small Cell Lung Cancer | H1975 | Transwell Migration | Not specified | In combination with cisplatin, reduced chemotactic migration by ~12% |
Table 2: Quantitative Comparison of Anti-Migratory Effects of ROCK Inhibitors
| Inhibitor | Cancer Type | Cell Line | Assay Type | Concentration | Observed Effect on Migration |
| RKI-1447 | Breast Cancer | MDA-MB-231 | Wound Healing | 3 µM | Concentration-dependent inhibition |
| RKI-18 | Breast Cancer | MDA-MB-231 | Wound Healing | Starting at 3 µM | Concentration-dependent inhibition |
| Y-27632 | Glioblastoma | Human tumor cell lines | Stripe Assay | 100 µM | Significantly attenuated and neutralized substrate preference |
Table 3: Quantitative Comparison of Anti-Migratory Effects of Fascin Inhibitors
| Inhibitor | Cancer Type | Cell Line | Assay Type | IC50 for Migration Inhibition |
| NP-G2-044 | Bladder Cancer | Various | Transwell Migration | 9 to 13 µM |
| G2 | Breast Cancer | MDA-MB-231, 4T1 | Boyden Chamber | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Evaluating the Synergistic Potential of E3330 with Chemotherapy in Pancreatic Cancer: A Comparative Guide
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic potential of E3330, a novel inhibitor of the APE1/Ref-1 redox signaling pathway, when used in combination with standard chemotherapy in pancreatic cancer models. By targeting a key node in cancer cell survival and resistance, this compound presents a promising avenue to enhance the efficacy of existing cytotoxic agents. This document outlines the mechanistic rationale for this combination, presents representative experimental data, and details the methodologies for assessing synergy.
Mechanistic Rationale for Synergy
This compound is a first-in-class small molecule that selectively inhibits the redox function of the Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1).[1][2] This protein is a critical component of the base excision repair (BER) pathway and also functions as a key regulator of several transcription factors involved in cancer progression, including NF-κB, AP-1, and HIF-1α.[1][2]
The proposed synergistic interaction between this compound and chemotherapy, particularly DNA-damaging agents like gemcitabine, is based on a multi-pronged mechanism:
-
Inhibition of DNA Repair: While this compound does not directly inhibit the DNA repair endonuclease activity of APE1, its modulation of the cellular redox environment can impact the overall DNA damage response.
-
Downregulation of Pro-Survival Signaling: By inhibiting the redox-dependent activation of transcription factors like NF-κB and AP-1, this compound can suppress the expression of anti-apoptotic and pro-proliferative genes that are often upregulated in response to chemotherapy-induced stress.[2]
-
Targeting Hypoxic Tumor Microenvironments: this compound has been shown to inhibit the DNA-binding activity of HIF-1α, a key transcription factor for adaptation to hypoxia.[1][3] This is particularly relevant in solid tumors like pancreatic cancer, where hypoxia contributes to chemoresistance.
-
Induction of Oxidative Stress: this compound treatment can lead to an increase in endogenous reactive oxygen species (ROS) in cancer cells.[1][3] This elevated oxidative stress can potentiate the cytotoxic effects of chemotherapy.
-
Anti-Angiogenic Effects: this compound has been demonstrated to inhibit the growth of tumor-associated endothelial cells and reduce the expression of vascular endothelial growth factor (VEGF), suggesting it can disrupt the tumor blood supply and enhance the delivery and efficacy of co-administered chemotherapeutics.[4]
Quantitative Analysis of Synergistic Effects
To quantitatively assess the synergistic potential of this compound with a standard chemotherapeutic agent such as gemcitabine, a combination index (CI) analysis is typically employed. The CI is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
The following table presents a representative dataset from a hypothetical study evaluating the combination of this compound and gemcitabine in a pancreatic cancer cell line.
| Treatment Group | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| Control | - | 100 | - |
| This compound | 10 | 85 | - |
| 20 | 70 | - | |
| 40 | 55 | - | |
| Gemcitabine | 0.1 | 90 | - |
| 0.5 | 75 | - | |
| 1.0 | 60 | - | |
| This compound + Gemcitabine | 10 + 0.1 | 65 | 0.85 (Synergy) |
| 20 + 0.5 | 40 | 0.72 (Synergy) | |
| 40 + 1.0 | 25 | 0.61 (Strong Synergy) |
This is a hypothetical table created for illustrative purposes based on typical synergy studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of synergistic drug interactions. Below are protocols for key in vitro and in vivo experiments.
In Vitro Synergy Assessment: MTT Assay and Combination Index (CI) Calculation
1. Cell Culture:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
The following day, cells are treated with a range of concentrations of this compound alone, gemcitabine alone, or the combination of both at a constant ratio.
-
After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
3. Combination Index (CI) Calculation:
-
The CI is calculated using the Chou-Talalay method with the CompuSyn software.
-
The CI value is determined from the dose-response curves of the individual drugs and their combination.
In Vivo Tumor Xenograft Model
1. Animal Model:
-
Athymic nude mice (4-6 weeks old) are used.
-
1 x 10^6 pancreatic cancer cells are injected subcutaneously into the flank of each mouse.
2. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into four groups:
-
Vehicle control (e.g., saline, orally)
-
This compound (e.g., 25 mg/kg, orally, daily)
-
Gemcitabine (e.g., 50 mg/kg, intraperitoneally, twice weekly)
-
This compound + Gemcitabine (at the same doses and schedules)
-
-
Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).
-
Body weight is monitored as an indicator of toxicity.
3. Endpoint Analysis:
-
At the end of the study (e.g., 28 days or when tumors in the control group reach a predetermined size), mice are euthanized, and tumors are excised and weighed.
-
A portion of the tumor tissue can be processed for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: this compound inhibits APE1/Ref-1, leading to increased ROS and decreased activity of pro-survival transcription factors.
Caption: Workflow for evaluating the synergistic effects of this compound and chemotherapy from in vitro to in vivo models.
Conclusion
The preclinical rationale for combining this compound with standard chemotherapy in pancreatic cancer is strong, based on its unique mechanism of action that targets multiple pathways involved in tumor survival and chemoresistance. The representative data and detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of this promising therapeutic strategy. Further investigation is warranted to translate these findings into clinical applications for patients with pancreatic cancer.
References
- 1. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Antitumor Efficacy of Gemcitabine by Evodiamine on Pancreatic Cancer via Regulating PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective nuclear export inhibitor KPT-330 enhances the antitumor activity of gemcitabine in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine...: Ingenta Connect [ingentaconnect.com]
Safety Operating Guide
Proper Disposal Procedures for E3330 (Erenapurstat/APX3330)
Essential Safety and Logistical Information for Laboratory Professionals
The following provides a comprehensive guide to the proper disposal of E3330 (also known as Erenapurstat or APX3330), a research chemical used as an inhibitor of the APE1/Ref-1 protein. Due to the absence of a publicly available, specific Safety Data Sheet (SDS), these procedures are based on general best practices for laboratory chemical waste disposal and the known environmental hazards associated with this compound.
Core Principle: Avoid Drain and Trash Disposal
This compound is classified with the GHS hazard statement H413, indicating it "May cause long lasting harmful effects to aquatic life"[1]. Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of down the drain or in regular solid waste streams.
Quantitative Data: Chemical and Physical Properties
For reference and proper labeling, the known properties of this compound are summarized below.
| Property | Value |
| Synonyms | Erenapurstat, APX-3330, E 3330 |
| Molecular Formula | C21H30O6 |
| Molecular Weight | 378.5 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, not in water |
| Storage Temperature | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C |
Experimental Protocols: Standard Disposal Procedure
The following step-by-step procedure should be followed for the disposal of this compound and associated waste.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Segregation: All waste contaminated with this compound must be segregated from non-hazardous waste. This includes:
-
Unused or excess this compound powder.
-
Solutions containing this compound.
-
Empty containers that held this compound (unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect contaminated solid materials (e.g., gloves, weighing paper, pipette tips) in a designated, leak-proof container lined with a chemically compatible bag.
-
Liquid Waste: Collect solutions containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene bottle). Do not mix with other incompatible waste streams.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (Erenapurstat)," and the known hazard ("Hazardous to the aquatic environment").
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and general work areas.
-
Consult Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
Signaling Pathway Inhibition by this compound (General Overview)
Caption: Simplified signaling pathway showing this compound's inhibitory action.
References
Personal protective equipment for handling E3330
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of E3330 (also known as APX3330), a specific inhibitor of the AP endonuclease 1 (APE1) redox domain. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. While this compound is not classified as a skin or eye irritant, standard laboratory chemical handling precautions should be strictly followed.[1]
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent accidental eye contact with the powder form of this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact, especially during weighing and solution preparation. |
| Body Protection | Laboratory coat | Standard protection against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Recommended to avoid inhalation of the powder, especially when handling larger quantities. |
Operational Plan: Safe Handling of this compound
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Before handling, ensure that the safety data sheet (SDS) for this compound is readily accessible and has been reviewed.
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
-
Handling the Solid Compound :
-
Wear all required PPE as specified in the table above.
-
When weighing the red to orange powder, use a spatula and handle it carefully to avoid creating dust.[2]
-
Close the container tightly after use to prevent contamination and exposure.
-
-
Solution Preparation :
-
This compound is soluble in DMSO at concentrations greater than 20 mg/mL.[2]
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
-
Storage :
-
Store this compound at 2-8°C.[2]
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination. This compound is classified as may cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4, H413).[1][2]
-
Waste Disposal :
-
Dispose of unused this compound and any contaminated materials (e.g., pipette tips, vials) as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, regional, national, and international regulations for chemical waste disposal.[1]
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with an appropriate solvent (e.g., DMSO followed by ethanol).
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.
-
Emergency Procedures: Chemical Spill Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for this compound chemical spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
